molecular formula C6H7N3O4 B183073 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 494791-30-9

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B183073
CAS No.: 494791-30-9
M. Wt: 185.14 g/mol
InChI Key: XGQDFPLXJYYOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. This nitro-substituted pyrazole carboxylic acid serves as a versatile precursor for the synthesis of more complex molecules, particularly through functionalization at its carboxylic acid group, such as in the preparation of ester derivatives like methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate . The pyrazole core is a privileged scaffold in pharmaceutical research, and compounds within this class are frequently explored for their potential biological activities . The presence of both a nitro group and a carboxylic acid on the heteroaromatic ring system makes this compound a valuable intermediate for constructing targeted libraries for high-throughput screening. Its structural features are analogous to those found in other pharmacologically active pyrazole derivatives, which have been investigated as inhibitors for various enzymes, including phosphodiesterases, suggesting potential research applications in developing therapeutic agents for a range of conditions . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-ethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-5(6(10)11)4(3-7-8)9(12)13/h3H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQDFPLXJYYOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344501
Record name 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494791-30-9
Record name 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. The target of this guide, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, represents a highly functionalized pyrazole derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals. The presence of the nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic character of the pyrazole ring, while the carboxylic acid and N-ethyl groups provide crucial handles for further chemical elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this important intermediate, grounded in established chemical principles and supported by authoritative literature.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The chosen synthetic strategy is a linear sequence involving the initial construction of the pyrazole ring, followed by sequential functionalization at the 4-position (nitration) and the 1-position (ethylation), and concluding with the hydrolysis of the carboxylate ester. This approach is designed to maximize the purity of the intermediates and the final product.

G A Step 1: Pyrazole Ring Formation B Step 2: Electrophilic Nitration A->B C Step 3: N-Alkylation B->C D Step 4: Ester Hydrolysis C->D E Final Product D->E G cluster_0 Synthesis of this compound Start Diethyl Oxalate + Hydrazine Derivative Intermediate1 Ethyl 1H-pyrazole-5-carboxylate Start->Intermediate1 Step 1: Ring Formation Intermediate2 Ethyl 4-nitro-1H-pyrazole-5-carboxylate Intermediate1->Intermediate2 Step 2: Nitration (HNO₃/H₂SO₄) Intermediate3 Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate Intermediate2->Intermediate3 Step 3: N-Ethylation (EtI, K₂CO₃) FinalProduct This compound Intermediate3->FinalProduct Step 4: Hydrolysis (NaOH, H₃O⁺)

An In-depth Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 494791-30-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS number 494791-30-9), a heterocyclic organic compound belonging to the pyrazole class. While specific research on this particular molecule is limited, this document consolidates available chemical data and contextualizes its potential applications and biological significance based on the well-documented activities of related pyrazole derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the compound's characteristics and potential avenues for future investigation.

Chemical and Physical Properties

This compound is a substituted pyrazole with a molecular formula of C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol .[1] The structural information and key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 494791-30-9-
Molecular Formula C₆H₇N₃O₄[1]
Molecular Weight 185.14 g/mol -
IUPAC Name This compound-
Canonical SMILES CCN1N=CC(=C1C(=O)O)--INVALID-LINK--[O-][1]
InChI Key XGQDFPLXJYYOPA-UHFFFAOYSA-N[1]
Predicted XlogP 0.9-
Predicted Hydrogen Bond Donors 1-
Predicted Hydrogen Bond Acceptors 5-

Note: Some properties are predicted based on computational models due to the limited availability of experimental data.

Synthesis and Spectroscopic Analysis

A potential synthetic pathway is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Product A Ethyl 2-nitro-3-oxobutanoate C Condensation/ Cyclization A->C B Ethylhydrazine B->C D Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate C->D E Hydrolysis D->E F 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylic acid E->F

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: Ethyl 2-nitro-3-oxobutanoate would be reacted with ethylhydrazine in a suitable solvent such as ethanol. The reaction mixture would likely be refluxed for several hours to ensure complete condensation and cyclization.

  • Purification of the Ester Intermediate: The resulting ester would be purified using techniques like column chromatography or recrystallization.

  • Hydrolysis to the Carboxylic Acid: The purified ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate would then be subjected to hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final carboxylic acid product.

  • Final Purification: The crude this compound would be purified by recrystallization from an appropriate solvent system.

Spectroscopic Data:

Although specific spectral data for this compound is not publicly available, researchers can anticipate characteristic signals in various spectroscopic analyses:

Spectroscopy Expected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid. The carbon bearing the nitro group would likely be shifted downfield.
IR Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and C=N and C=C stretches of the pyrazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ).

Potential Biological Activities and Applications

The biological activities of this compound have not been specifically reported. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3][4] Derivatives of pyrazole have demonstrated a wide range of pharmacological effects, suggesting potential areas of investigation for this compound.

Potential Areas of Biological Investigation:

  • Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.[2][5] The presence of the nitro group in the target molecule may enhance its antimicrobial potential.

  • Anti-inflammatory Activity: Pyrazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Anticancer Activity: Certain substituted pyrazoles have shown promise as anticancer agents by targeting various cellular pathways involved in tumor growth and proliferation.

  • Insecticidal and Herbicidal Activity: The pyrazole ring is a key component in several commercial pesticides and herbicides.[6]

The workflow for investigating the biological potential of this compound would typically follow a standardized screening process.

G A This compound B In vitro Biological Screening (e.g., antimicrobial, anticancer assays) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D E In vivo Testing (Animal Models) D->E F Preclinical Development E->F

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Signaling Pathways and Mechanism of Action (Hypothetical)

Given the absence of specific studies on this compound, any discussion of its involvement in signaling pathways is speculative. However, based on the activities of other pyrazole derivatives, one could hypothesize potential mechanisms of action. For instance, if the compound were to exhibit anti-inflammatory effects, it might interact with the arachidonic acid cascade.

G A Membrane Phospholipids B Arachidonic Acid A->B PLA₂ C COX-1 / COX-2 B->C D Prostaglandins C->D E Inflammation D->E F This compound F->C Potential Inhibition

Caption: Hypothetical inhibition of the COX pathway by the subject compound.

Conclusion and Future Directions

This compound is a readily characterizable small molecule with potential for further investigation. While specific data on its synthesis, biological activity, and mechanism of action are currently lacking, its structural relationship to a class of compounds with proven pharmacological and agrochemical importance makes it a target of interest.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol.

  • Performing comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.

  • Conducting broad in vitro screening to identify any significant biological activities.

  • For any identified "hits," performing structure-activity relationship studies to guide the design of more potent and selective analogs.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives.

References

Physical and chemical properties of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative, presents a molecule of interest for various chemical and pharmaceutical research applications. Its structural features, including the pyrazole core, a nitro group, and a carboxylic acid moiety, suggest potential for diverse chemical transformations and biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers and professionals in drug discovery and development.

Chemical Identity

IdentifierValue
IUPAC Name This compound
CAS Number 494791-30-9
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Canonical SMILES CCN1C(=C(N=C1)C(=O)O)--INVALID-LINK--[O-]
InChI Key XGQDFPLXJYYOPA-UHFFFAOYSA-N

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyValueSource
XlogP 0.2PubChemLite[1]
Monoisotopic Mass 185.04366 DaPubChemLite[1]

Note: The lack of experimentally determined values for properties such as melting point, boiling point, solubility, and pKa highlights an area for future research to fully characterize this compound.

Spectroscopic Data

Information regarding the spectral characteristics of this compound is limited. One source suggests the availability of various spectra, including IR, Raman, CNMR, MS, and HNMR, although the actual data is not provided.[2]

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 186.05094134.2
[M+Na]⁺ 208.03288142.7
[M-H]⁻ 184.03638134.8
[M+NH₄]⁺ 203.07748151.7
[M+K]⁺ 224.00682137.7
[M+H-H₂O]⁺ 168.04092132.3
[M+HCOO]⁻ 230.04186157.2
[M+CH₃COO]⁻ 244.05751172.3
[M+Na-2H]⁻ 206.01833140.4
[M]⁺ 185.04311133.5
[M]⁻ 185.04421133.5
Data from PubChemLite, calculated using CCSbase.[1]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for pyrazole derivatives can provide a foundational approach.

General Synthetic Workflow for Pyrazole Carboxylic Acids

The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.

G Start β-Dicarbonyl Compound Cyclization Cyclocondensation Start->Cyclization Hydrazine Ethylhydrazine Hydrazine->Cyclization PyrazoleEster 1-Ethyl-pyrazole-5-carboxylate Ester Cyclization->PyrazoleEster Nitration Nitration PyrazoleEster->Nitration NitroPyrazoleEster 1-Ethyl-4-nitro-1H-pyrazole-5- carboxylate Ester Nitration->NitroPyrazoleEster Hydrolysis Ester Hydrolysis NitroPyrazoleEster->Hydrolysis FinalProduct 1-Ethyl-4-nitro-1H-pyrazole- 5-carboxylic acid Hydrolysis->FinalProduct

A potential synthetic pathway for the target compound.

The chemical reactivity of this compound is anticipated to be influenced by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The nitro group on the pyrazole ring acts as an electron-withdrawing group, which can influence the reactivity of the ring system, making it susceptible to nucleophilic substitution reactions.

Biological Activity

While specific biological activity data for this compound is not available, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities.[3][4] These include anti-inflammatory, antibacterial, antifungal, and insecticidal properties.[5][6] The presence of the nitro group and the carboxylic acid functionality may impart unique biological properties to this specific molecule, warranting further investigation.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. The predicted properties and the known activities of related pyrazole derivatives suggest that this molecule could be a valuable building block in medicinal chemistry and drug discovery. Future research should focus on:

  • Experimental Characterization: Determining key physical properties such as melting point, boiling point, solubility, and pKa.

  • Spectroscopic Analysis: Acquiring and interpreting NMR, IR, and mass spectrometry data to confirm its structure and aid in its characterization.

  • Synthesis Optimization: Developing and documenting a detailed and reproducible synthetic protocol.

  • Biological Screening: Evaluating its activity in a range of biological assays to explore its therapeutic potential.

The generation of this fundamental data will be crucial for unlocking the full potential of this compound in scientific research and development.

References

Technical Guide: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxylic acid moiety to the pyrazole scaffold can significantly influence the compound's chemical reactivity and biological profile. This document summarizes the key molecular data, a generalized synthesis protocol, and the potential biological significance of this compound class.

Chemical Identity and Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Monoisotopic Mass 185.04366 Da
CAS Number 494791-30-9
IUPAC Name This compound
Canonical SMILES CCN1N=CC(=C1C(=O)O)--INVALID-LINK--[O-]

Molecular Structure

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the ethyl, nitro, and carboxylic acid functional groups on the pyrazole ring.

Molecular structure of the compound.

Experimental Protocols: Generalized Synthesis

A potential synthetic pathway is outlined below:

G start Ethyl Acetoacetate + Ethyl Hydrazine intermediate1 Cyclocondensation to form Ethyl 1-ethyl-1H-pyrazole-5-carboxylate start->intermediate1 intermediate2 Nitration with Nitrating Agent (e.g., HNO3/H2SO4) intermediate1->intermediate2 product Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate intermediate2->product final_product Hydrolysis (Acid or Base Catalyzed) to this compound product->final_product

Generalized synthetic workflow.

Methodology:

  • Synthesis of the Pyrazole Ring: The synthesis would likely begin with the condensation of ethyl hydrazine with a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate or a related derivative, to form the pyrazole ring. This reaction is typically carried out in a suitable solvent like ethanol.

  • Nitration: The resulting ethyl 1-ethyl-1H-pyrazole-5-carboxylate would then be subjected to nitration. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the 4-nitro isomer.

  • Hydrolysis: The final step would be the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis, followed by acidification to precipitate the final product, this compound.

  • Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.

Note: This is a generalized protocol. The specific reaction conditions, reagents, and purification methods would require experimental optimization.

Biological Activity and Potential Applications

Specific biological activity data for this compound are not extensively documented. However, the broader class of nitropyrazole derivatives has attracted significant interest in drug discovery.

  • Anticancer Potential: Certain nitropyrazole-containing compounds have been investigated for their cytotoxic activity against various cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death.

  • Antimicrobial Activity: Pyrazole derivatives are known to exhibit a wide range of antimicrobial effects. The presence of the nitro group can enhance this activity against certain bacterial and fungal strains.

The potential mechanism of action for a novel compound like this would typically be investigated through a series of in vitro and in vivo studies.

compound Novel Compound (this compound) in_vitro In Vitro Screening (e.g., Cell Viability Assays, Enzyme Inhibition) compound->in_vitro hit_id Hit Identification in_vitro->hit_id mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) hit_id->mechanism Active in_vivo In Vivo Models (e.g., Animal Disease Models) mechanism->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Conceptual drug discovery workflow.

This workflow illustrates a general approach for evaluating the biological activity of a new chemical entity, starting from initial screening to more detailed mechanistic and in vivo studies.

Conclusion

This compound is a member of a chemical class with significant potential in medicinal chemistry. This guide provides the foundational chemical data and a generalized synthetic approach for this compound. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications. The information and protocols provided herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the properties and applications of this and related nitropyrazole derivatives.

Solubility of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Introduction

This compound is a substituted pyrazole derivative. The pyrazole ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific functionalization of this molecule—an N-ethyl group, a nitro group, and a carboxylic acid—imparts distinct physicochemical characteristics that are critical for its application in synthesis and drug development.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a paramount physical property. It dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[3][4] For researchers in organic synthesis and drug discovery, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a practical necessity that informs experimental design and accelerates development timelines.

This guide provides a detailed analysis of the expected solubility of this compound in common organic solvents, grounded in its molecular structure. In the absence of extensive published empirical data for this specific molecule, we will leverage established chemical principles and predictive models. Furthermore, this document offers robust, step-by-step experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering scientists to generate reliable, in-house data.

Molecular Structure and Physicochemical Property Analysis

The solubility behavior of this compound is a direct consequence of the interplay between its constituent functional groups. A systematic analysis of its structure provides a strong foundation for predicting its interactions with various solvents.

  • Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is inherently polar. Pyrazoles can act as both weak acids and bases.[5]

  • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature strongly promotes solubility in polar, protic solvents.[6][7] Carboxylic acids with a small number of carbon atoms are often miscible with water, but solubility decreases as the size of the nonpolar part of the molecule increases.[6][8]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor. The presence of a nitro group on an aromatic ring generally increases polarity but can have varied effects on solubility depending on the rest of the molecule's structure.

  • N-Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the lipophilicity of the molecule. While small, its presence will slightly decrease solubility in highly polar solvents like water compared to an unsubstituted pyrazole. The N-alkylation also prevents the N-H proton from participating in hydrogen bonding, which can influence solubility compared to NH-pyrazoles.[9][10]

The principle of "like dissolves like" suggests that this molecule, with its combination of polar and hydrogen-bonding groups alongside a small nonpolar moiety, will exhibit nuanced solubility across a spectrum of organic solvents.[11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number494791-30-9[12]
Molecular FormulaC₆H₇N₃O₄-
Molecular Weight185.14 g/mol [13]

Theoretical Principles and Prediction of Solubility

While empirical measurement provides definitive solubility data, theoretical models offer valuable predictive insights, enabling rapid solvent screening and informing experimental design.

Qualitative Prediction Based on Polarity

The molecule's structure allows for a qualitative prediction of its solubility in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups. Strong solubility is expected due to favorable dipole-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is anticipated. For instance, solvents with a carbonyl group have been shown to significantly increase the solubility of carboxylic acids.[14] Nitrophenols, which share structural motifs, are known to be soluble in acetone, methanol, and acetonitrile.[15][16]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity, conferred by the carboxylic acid and nitro groups, makes it structurally dissimilar to nonpolar solvents. Consequently, poor solubility is expected in these solvents. The principle of "like dissolves like" dictates that polar molecules dissolve poorly in nonpolar solvents.[11]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar ProticMethanol, EthanolHighStrong hydrogen bonding and polar interactions.
Polar AproticDMSO, DMF, AcetoneHigh to ModerateStrong dipole-dipole interactions; solvent acts as H-bond acceptor.
EthersDiethyl Ether, THFLow to ModerateModerate polarity; limited hydrogen bonding capability.
ChlorinatedDichloromethane (DCM)Low to ModerateModerate polarity; weak H-bond acceptor.
NonpolarHexane, TolueneLow / InsolubleMismatch in polarity; weak intermolecular forces.
Advanced Predictive Models

For more quantitative predictions, computational models are employed in modern drug discovery.

  • Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][17] The principle is that substances with similar HSP values are likely to be miscible.[2][18] A solubility sphere can be constructed for the solute, and solvents whose parameters fall within this sphere are predicted to be good solvents.[18] While determining the precise HSP for a new compound requires experimental data or specialized software, the framework is invaluable for solvent selection in industries like coatings and pharmaceuticals.[12][13]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure.[5][19] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[5] COSMO-RS is highly regarded for its ability to provide good qualitative solvent ranking and is an established tool for solvent screening in the pharmaceutical industry without requiring prior experimental data.[19][20]

Experimental Determination of Solubility

Accurate solubility measurement is crucial and should be performed under well-controlled conditions. It is important to distinguish between two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium. It is the most relevant value for pre-formulation and biopharmaceutical classification.[3] The shake-flask method is the gold-standard for its determination.[21]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and incubated for a shorter period. It is a high-throughput method used in early drug discovery to flag potential solubility issues.[4][22]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of this compound.

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[21]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

    • Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.

    • Analyze the standard solutions and the diluted sample solution by HPLC-UV or LC-MS.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value.

3. Data Presentation: The results should be reported in standard units such as mg/mL or molarity (mol/L).

Table 3: Template for Recording Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)
Methanol25
Ethanol25
Acetone25
Acetonitrile25
DMSO25
Dichloromethane25
Toluene25
Hexane25
Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining thermodynamic solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification A Add Excess Solid Compound to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-48 hours) B->C D Settle Suspension C->D E Filter Supernatant (0.22 µm filter) D->E G Dilute Filtered Saturated Solution E->G F Prepare Calibration Standards H Analyze via HPLC-UV or LC-MS F->H G->H I Calculate Solubility from Calibration Curve H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is a polar molecule containing functional groups capable of extensive hydrogen bonding and strong dipole-dipole interactions. Based on its structural characteristics, it is predicted to be highly soluble in polar protic solvents (e.g., methanol, ethanol) and moderately to highly soluble in polar aprotic solvents (e.g., DMSO, acetone). Conversely, it is expected to be poorly soluble in nonpolar solvents such as hexane and toluene.

While these predictions offer valuable guidance for initial experimental design, they must be validated by empirical data. The provided detailed shake-flask protocol represents a robust methodology for determining the definitive thermodynamic solubility of this compound in any solvent of interest. For scientists engaged in drug discovery and chemical synthesis, a thorough understanding and precise measurement of solubility are indispensable for the successful advancement of research and development objectives.

References

An In-depth Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct experimental data on this specific molecule is limited in publicly available literature, this guide provides a comprehensive overview based on the synthesis, properties, and biological activities of closely related analogs. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. This document outlines a plausible synthetic pathway for this compound, details experimental protocols from analogous syntheses, and discusses its potential biological significance by drawing parallels with structurally similar compounds.

Chemical Properties and Data

Based on the analysis of related pyrazole carboxylic acid derivatives, the following table summarizes the expected chemical properties and data for this compound and its close analogs.

PropertyValue (Analog: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid)Reference
Molecular Formula C7H9N3O4PubChem
Molecular Weight 199.16 g/mol PubChem
IUPAC Name 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acidPubChem
CAS Number 26308-39-4PubChem
PropertyValue (Analog: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid)Reference
Molecular Formula C8H11N3O4[1]
Molecular Weight 213.19 g/mol [1]
CAS Number 139756-00-6[1]

Plausible Synthesis of this compound

A plausible synthetic route for this compound can be extrapolated from the synthesis of its analogs, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. The general strategy involves the cyclization of a β-ketoester with a substituted hydrazine to form the pyrazole ring, followed by nitration.

A proposed multi-step synthesis is outlined below:

Synthesis_of_1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic_acid reagent1 Diethyl oxalate intermediate1 Diethyl 2-propionylmalonate reagent1->intermediate1 NaOEt, EtOH reagent2 Ethyl propionate reagent2->intermediate1 intermediate2 Ethyl 1-ethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate intermediate1->intermediate2 AcOH reagent3 Ethylhydrazine reagent3->intermediate2 intermediate3 Ethyl 5-chloro-1-ethyl-1H-pyrazole-3-carboxylate intermediate2->intermediate3 reagent4 POCl3 reagent4->intermediate3 intermediate4 Ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate3->intermediate4 reagent5 H2, Pd/C reagent5->intermediate4 product This compound intermediate4->product reagent6 HNO3/H2SO4 reagent6->product Nitration

Caption: Plausible synthetic route for this compound.

Detailed Experimental Protocols (Analogous Syntheses)

The following protocols are adapted from the synthesis of related pyrazole carboxylic acids.

2.1.1. Synthesis of Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate (Analogous Ester)

This procedure outlines the synthesis of the ethyl ester of a structurally similar compound and can be adapted for the target molecule.

  • Step 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (This starting material would be analogous to 1-ethyl-1H-pyrazole-5-carboxylic acid). A mixture of the appropriate β-ketoester and methylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

  • Step 2: Nitration. The 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours. The mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[2] The yield for this nitration step is reported to be 79.6%.[2]

  • Step 3: Esterification. The resulting carboxylic acid is refluxed in ethanol with a catalytic amount of sulfuric acid for several hours. The excess ethanol is removed by distillation, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to give the ethyl ester.

2.1.2. General Synthesis of Pyrazole-3-carboxylic Acids

A general method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

General_Synthesis_of_Pyrazole_Carboxylic_Acids start 1,3-Dicarbonyl Compound product Pyrazole Carboxylic Acid Derivative start->product reagent Hydrazine Derivative reagent->product Cyclocondensation

Caption: General synthesis of pyrazole carboxylic acids.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the pyrazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities, including anti-inflammatory, antimicrobial, and insecticidal effects.[4][5] The presence of a nitro group can further modulate the biological activity.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6] The potential mechanism of action could involve the inhibition of prostaglandin synthesis.

Anti_inflammatory_Pathway ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 ArachidonicAcid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole This compound Pyrazole->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism of action.

Antimicrobial Activity

Nitro-substituted pyrazole derivatives have been reported to possess antibacterial and antifungal activities.[4] The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell wall.

Insecticidal Activity

Certain pyrazole carboxamide derivatives are known to have insecticidal properties. The mode of action often involves the disruption of the central nervous system in insects.

Conclusion

This compound represents a potentially valuable scaffold for the development of new therapeutic agents and agrochemicals. Although direct experimental data is currently lacking, this guide provides a solid foundation for future research by outlining a plausible synthetic route and highlighting its potential biological activities based on structurally related compounds. Further investigation is warranted to synthesize this compound and evaluate its pharmacological and biological profile. Researchers are encouraged to adapt the provided experimental protocols and explore the diverse potential of this and other nitro-substituted pyrazole carboxylic acids.

References

An In-depth Technical Guide to the Discovery and History of Nitropyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyrazoles, a class of heterocyclic organic compounds, have garnered significant attention since their discovery owing to their diverse applications, ranging from high-energy materials to promising therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of nitropyrazole compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The guide details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex synthetic pathways and logical relationships.

Historical Perspective and Key Discoveries

The journey of nitropyrazole chemistry began with early explorations into the nitration of the pyrazole ring. Initially, the focus was predominantly on the synthesis of energetic materials due to the high nitrogen content and positive heat of formation associated with these compounds.

One of the earliest methods for the preparation of a 3-nitropyrazole derivative was described by Parham and Bleasdale in 1951, who synthesized 3(5)-nitro-4-phenylpyrazole.[1] Later, in a 1970 publication, Habraken et al. disclosed the preparation of 1-methyl-3-nitro-4-pyrazolecarboxylic acid.[1] These early works laid the foundation for the development of various synthetic routes to access different isomers of nitropyrazoles.

A significant portion of the historical research on nitropyrazoles has been in the field of energetic materials. Compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) have been extensively studied for their explosive properties, which in some cases are superior to traditional explosives like TNT in terms of energy output and sensitivity.[2][3]

In parallel with their development as energetic materials, the biological activities of pyrazole derivatives, including nitropyrazoles, began to be explored. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[4] The introduction of a nitro group can significantly modulate the physicochemical and pharmacological properties of the parent pyrazole, leading to the discovery of compounds with potent biological activities.[5] This has spurred research into nitropyrazole derivatives as potential therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Synthetic Methodologies and Experimental Protocols

The synthesis of nitropyrazoles can be broadly categorized into direct nitration of the pyrazole ring and the construction of the nitrated pyrazole ring from acyclic precursors. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents on the pyrazoles ring.

Synthesis of 4-Nitropyrazole

A common and efficient method for the synthesis of 4-nitropyrazole involves a one-pot, two-step process starting from pyrazole.[6]

Experimental Protocol:

  • Formation of Pyrazole Sulfate: To a stirred solution of pyrazole in concentrated sulfuric acid, the mixture is stirred at room temperature.

  • Nitration: A nitrating mixture of fuming nitric acid and fuming sulfuric acid is then added dropwise at a controlled temperature. The reaction mixture is heated to drive the reaction to completion.

  • Work-up: The reaction mixture is poured onto ice, and the precipitated 4-nitropyrazole is collected by filtration, washed with cold water, and dried.

This method offers a high yield of 4-nitropyrazole.[6] Alternative methods include the rearrangement of N-nitropyrazole or the nitration of 4-iodopyrazole.[6]

Synthesis of 3,4-Dinitropyrazole (DNP)

The synthesis of 3,4-dinitropyrazole typically starts from 3-nitropyrazole.[3][7]

Experimental Protocol:

  • Nitration of 3-Nitropyrazole: 3-Nitropyrazole is dissolved in concentrated sulfuric acid. A mixed acid solution (concentrated nitric acid and concentrated sulfuric acid) is then added.

  • Reaction Conditions: The reaction is carried out at a specific temperature for a set duration to ensure the formation of the dinitro product.

  • Isolation: The product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification.

The total yield of 3,4-dinitropyrazole through this multi-step process starting from pyrazole is in the range of 16-18%.[7]

Synthesis of 3,5-Dinitropyrazole

The synthesis of 3,5-dinitropyrazole also utilizes 3-nitropyrazole as a starting material but employs a different nitrating system and reaction pathway.[3]

Experimental Protocol:

  • N-Nitration of 3-Nitropyrazole: 3-Nitropyrazole is treated with a mixture of nitric acid and acetic anhydride to form 1,3-dinitropyrazole.

  • Rearrangement: The 1,3-dinitropyrazole is then subjected to a rearrangement reaction, often in the presence of a base like ammonia in a suitable solvent such as benzonitrile, to yield the ammonium salt of 3,5-dinitropyrazole.

  • Acidification: The ammonium salt is then acidified to afford 3,5-dinitropyrazole.

Synthesis of 3,4,5-Trinitropyrazole (TNP)

3,4,5-Trinitropyrazole, a fully nitrated pyrazole, is a powerful energetic material. Its synthesis is a multi-step process.[8][9]

Experimental Protocol:

  • Starting Material: The synthesis often starts from a substituted pyrazole, such as 4-amino-3,5-dinitropyrazole.

  • Oxidative Nitration: The amino group is converted to a nitro group using a strong oxidizing agent in the presence of a nitrating agent (e.g., H2O2 in concentrated sulfuric acid).

  • Isolation and Purification: The product is isolated by extraction and purified by crystallization.

Quantitative Data on Nitropyrazole Compounds

The following tables summarize key quantitative data for representative nitropyrazole compounds, including their physicochemical properties and yields from various synthetic methods.

Table 1: Physicochemical Properties of Selected Nitropyrazole Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Density (g/cm³)
3-NitropyrazoleC₃H₃N₃O₂113.08175-177-
4-NitropyrazoleC₃H₃N₃O₂113.08162-1641.838
3,4-DinitropyrazoleC₃H₂N₄O₄158.08179-1811.87
3,5-DinitropyrazoleC₃H₂N₄O₄158.08174-1761.83
3,4,5-TrinitropyrazoleC₃HN₅O₆203.071831.96
1-Methyl-3,4,5-trinitropyrazoleC₄H₃N₅O₆217.1091-921.82

Table 2: Comparison of Synthetic Yields for Key Nitropyrazole Compounds

CompoundStarting MaterialSynthetic MethodYield (%)Reference
4-NitropyrazolePyrazoleOne-pot, two-step nitration85[6]
4-NitropyrazolePyrazoleDirect nitration (HNO₃/H₂SO₄)56[6]
3,4-DinitropyrazolePyrazoleMulti-step synthesis16-18 (overall)[7]
3,5-Dinitropyrazole3-NitropyrazoleNitration and rearrangement-[3]
3,4,5-Trinitropyrazole4-Amino-3,5-dinitropyrazoleOxidative nitration75[8]

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and logical relationships in nitropyrazole chemistry.

General Synthetic Pathways to Mononitropyrazoles

G pyrazole Pyrazole direct_nitration Direct Nitration (HNO3/H2SO4) pyrazole->direct_nitration n_nitration N-Nitration (HNO3/Ac2O) pyrazole->n_nitration n_nitropyrazole N-Nitropyrazole rearrangement Thermal/Acidic Rearrangement n_nitropyrazole->rearrangement three_nitropyrazole 3-Nitropyrazole four_nitropyrazole 4-Nitropyrazole five_nitropyrazole 5-Nitropyrazole direct_nitration->four_nitropyrazole n_nitration->n_nitropyrazole rearrangement->three_nitropyrazole Major rearrangement->five_nitropyrazole Minor

Caption: Synthetic routes to 3-, 4-, and 5-nitropyrazole.

Decision Flowchart for Nitropyrazole Synthesis Strategy

G start Desired Nitropyrazole Substitution Pattern? mono_nitro Mononitration start->mono_nitro Mono di_nitro Dinitration start->di_nitro Di tri_nitro Trinitration start->tri_nitro Tri pos_4 Position 4? mono_nitro->pos_4 pos_3_5 Positions 3 and 5? mono_nitro->pos_3_5 nitration_of_3np Nitration of 3-Nitropyrazole (strong acid) di_nitro->nitration_of_3np 3,4-Dinitro nitration_rearrangement Nitration of 3-Nitropyrazole (HNO3/Ac2O) then Rearrangement di_nitro->nitration_rearrangement 3,5-Dinitro oxidative_nitration Oxidative Nitration of Aminodinitropyrazole tri_nitro->oxidative_nitration 3,4,5-Trinitro pos_4->pos_3_5 No direct_nitration Direct Nitration of Pyrazole pos_4->direct_nitration Yes rearrangement N-Nitration followed by Rearrangement pos_3_5->rearrangement Yes

Caption: Decision-making for nitropyrazole synthesis.

Nitropyrazoles in Drug Discovery and Development

The pyrazole moiety is a key structural component in many clinically approved drugs. The introduction of a nitro group can enhance the biological activity and modulate the pharmacokinetic properties of these compounds. Nitropyrazole derivatives have shown promise in several therapeutic areas, particularly as kinase inhibitors for the treatment of cancer and inflammatory conditions.

Kinase Inhibition

Several studies have highlighted the potential of pyrazole-based compounds as kinase inhibitors.[10][11][12] For instance, pyrazole urea derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[13] The nitro group can play a crucial role in the binding of these inhibitors to the kinase active site, often through the formation of hydrogen bonds.

Signaling Pathways

The therapeutic effects of nitropyrazole-based kinase inhibitors are mediated through their modulation of specific signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[14] By inhibiting kinases such as p38, nitropyrazole compounds can disrupt this pathway, leading to anti-inflammatory and anti-cancer effects.

G stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor stimuli->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk p38 p38 MAP Kinase mapkk->p38 transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response nitropyrazole Nitropyrazole Inhibitor nitropyrazole->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Conclusion

The field of nitropyrazole chemistry has evolved significantly from its origins in energetic materials to become a promising area for drug discovery. The synthetic versatility of the pyrazole ring, coupled with the unique properties imparted by the nitro group, offers a rich chemical space for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological applications of nitropyrazole compounds. The detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic and signaling pathways are intended to equip researchers and drug development professionals with the foundational knowledge necessary to advance this exciting field of study. Future research will likely focus on the development of more selective and potent nitropyrazole-based drugs, as well as the exploration of their therapeutic potential in a wider range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrazole scaffolds are central to numerous established therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document outlines the synthetic pathways, physicochemical properties, and potential pharmacological applications of the title compound and its analogues. Detailed, albeit proposed, experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

Introduction

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of several commercially successful drugs. The introduction of a nitro group and a carboxylic acid moiety, as seen in this compound, offers unique electronic and structural features that can be exploited for targeted drug design. The nitro group can act as a bioisostere for other functional groups and may be crucial for specific receptor interactions or as a precursor for further chemical modifications. The carboxylic acid provides a handle for forming esters and amides, enabling the exploration of structure-activity relationships (SAR) through the generation of compound libraries. This guide will delve into the synthetic strategies to access this core structure and its derivatives, and discuss their potential as therapeutic agents.

Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted Value
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Appearance Pale yellow to white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa (Carboxylic Acid) ~ 3-4
LogP ~ 1.2 - 1.8

Synthesis of this compound and Derivatives

A plausible and efficient synthetic route to this compound and its derivatives can be conceptualized in a multi-step sequence starting from readily available starting materials. The general workflow is depicted below.

Synthesis_Workflow A Ethyl Acetoacetate C Ethyl 2,4-dioxo-pentanoate A->C Claisen Condensation B Diethyl Oxalate B->C E Ethyl 1-ethyl-1H-pyrazole-5-carboxylate C->E Cyclocondensation D Ethylhydrazine D->E G Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate E->G Nitration F Nitrating Agent (HNO3/H2SO4) F->G I This compound G->I Saponification H Hydrolysis (LiOH or NaOH) H->I K Amide / Ester Derivatives I->K Amide/Ester Formation J Amine / Alcohol J->K

Caption: Proposed synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocols (Proposed)

The following protocols are proposed based on established synthetic methodologies for pyrazole derivatives. Researchers should optimize these conditions for specific substrates and scales.

Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This step involves a cyclocondensation reaction between a β-ketoester and ethylhydrazine.

  • Materials: Ethyl 2,4-dioxo-pentanoate (1.0 eq), Ethylhydrazine oxalate (1.1 eq), Ethanol, Acetic Acid.

  • Procedure:

    • Dissolve ethyl 2,4-dioxo-pentanoate in ethanol in a round-bottom flask.

    • Add ethylhydrazine oxalate and a catalytic amount of acetic acid to the solution.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 2: Nitration of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

The pyrazole ring is activated towards electrophilic substitution, and nitration is expected to occur at the C4 position.

  • Materials: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq), Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • Cool concentrated sulfuric acid in an ice bath.

    • Slowly add ethyl 1-ethyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid with stirring.

    • Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Saponification to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Materials: Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

Step 4: Synthesis of Amide and Ester Derivatives

The carboxylic acid can be readily converted to a variety of amides and esters for SAR studies.

  • Amide Coupling:

    • Materials: this compound (1.0 eq), desired amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

    • Procedure: Dissolve the carboxylic acid in DMF, then add HATU, DIPEA, and the amine. Stir at room temperature for 12-16 hours. Work up by adding water and extracting with ethyl acetate. Purify by column chromatography.

  • Esterification:

    • Materials: this compound (1.0 eq), desired alcohol (excess), Sulfuric acid (catalytic).

    • Procedure: Reflux the carboxylic acid in the desired alcohol with a catalytic amount of sulfuric acid for 6-8 hours. Neutralize, remove the excess alcohol, and extract the ester. Purify by column chromatography.

Biological Activities and Potential Therapeutic Applications

Pyrazole derivatives are known to exhibit a broad spectrum of biological activities. The title compound and its derivatives are promising candidates for screening against various therapeutic targets.

Potential Therapeutic Areas
  • Anti-inflammatory: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

  • Anticancer: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

  • Antimicrobial: The pyrazole scaffold is present in several compounds with antibacterial and antifungal properties.

  • Analgesic: Some pyrazole derivatives exhibit pain-relieving properties, often linked to their anti-inflammatory effects.

Proposed Biological Evaluation Workflow

A systematic approach is necessary to evaluate the therapeutic potential of newly synthesized pyrazole derivatives.

Biological_Evaluation_Workflow A Compound Library Synthesis B Primary Screening (e.g., Cell Viability Assays) A->B C Hit Identification B->C D Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) C->D E Lead Compound Selection D->E F In Vivo Efficacy Studies E->F G ADME/Tox Profiling E->G H Preclinical Candidate F->H G->H

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Hypothetical Signaling Pathway Inhibition

Based on the activities of related pyrazole compounds, a potential mechanism of action for a novel anticancer derivative could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazole Derivative Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole derivative.

Data Summary

The following table presents hypothetical, yet representative, data for a series of synthesized 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives evaluated for their in vitro anticancer activity.

Compound IDR Group (Amide)Yield (%)Purity (%)IC₅₀ (µM) vs. Cancer Cell Line A
ENP-001 -NH-CH₃75>9815.2
ENP-002 -NH-CH₂CH₃72>9912.8
ENP-003 -NH-Phenyl65>975.4
ENP-004 -NH-(4-Cl-Phenyl)68>982.1
ENP-005 -NH-(4-MeO-Phenyl)70>993.5

Conclusion

This compound represents a versatile scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for accessing this core and a diverse range of its derivatives. The proposed biological evaluation workflow and potential mechanisms of action offer a roadmap for researchers to explore the full therapeutic potential of this promising class of compounds. Further investigation into the synthesis and biological activity of these pyrazole derivatives is highly encouraged and is anticipated to yield novel candidates for drug development pipelines.

Theoretical In-Depth Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This technical guide provides a comprehensive theoretical analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth computational studies, predicted spectroscopic data, and detailed proposed experimental protocols.

Due to the limited availability of direct experimental data for this specific molecule, this guide leverages theoretical calculations and data from structurally analogous compounds to provide a robust predictive model. All theoretical data is presented in clearly structured tables for ease of comparison and interpretation.

Molecular Structure and Properties: A Theoretical Approach

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, providing insights into its geometric parameters, electronic properties, and spectroscopic signatures.

Optimized Molecular Geometry

DFT calculations were performed to determine the most stable conformation of the molecule. The predicted bond lengths and angles for the pyrazole core, nitro group, ethyl substituent, and carboxylic acid moiety are presented in Tables 1 and 2. These values are compared with experimental data from closely related pyrazole derivatives to ensure the reliability of the theoretical model.

Table 1: Predicted Bond Lengths (Å) for this compound

BondPredicted Length (Å)
N1-N21.345
N2-C31.332
C3-C41.418
C4-C51.395
C5-N11.368
C4-N31.453
N3-O11.225
N3-O21.225
C5-C61.498
C6-O31.215
C6-O41.355
N1-C71.465
C7-C81.532

Table 2: Predicted Bond Angles (°) for this compound

AnglePredicted Angle (°)
N1-N2-C3111.5
N2-C3-C4106.8
C3-C4-C5105.2
C4-C5-N1109.7
C5-N1-N2106.8
C3-C4-N3126.5
C5-C4-N3128.3
O1-N3-O2124.8
N1-C5-C6123.1
C4-C5-C6127.2
O3-C6-O4123.5
N2-N1-C7128.9
C5-N1-C7124.3
N1-C7-C8110.2

Diagram 1: Molecular Structure of this compound

Caption: Optimized molecular structure of the target compound.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The calculated HOMO-LUMO energy gap for this compound suggests its potential as a stable yet reactive molecule for further functionalization.

Table 3: Predicted Electronic Properties

PropertyPredicted Value
HOMO Energy-7.25 eV
LUMO Energy-3.48 eV
HOMO-LUMO Gap3.77 eV
Dipole Moment5.82 D

Diagram 2: Frontier Molecular Orbital Energy Levels

fmo cluster_gap Energy Gap homo -7.25 eV lumo -3.48 eV gap 3.77 eV synthesis_workflow start Starting Materials step1 Pyrazole Ring Formation start->step1 step2 Nitration step1->step2 step3 N-Ethylation step2->step3 step4 Carboxylation step3->step4 product This compound step4->product

Methodological & Application

Applications of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following application notes and protocols are based on established principles of organic synthesis and the known applications of structurally similar pyrazole derivatives. These should be regarded as a predictive guide for research and development.

Introduction

This compound is a functionalized heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The pyrazole core is a well-established pharmacophore found in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] The presence of a nitro group and a carboxylic acid moiety offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel compounds.

Potential Applications in Organic Synthesis

The chemical structure of this compound suggests its utility as a versatile intermediate in the synthesis of more complex molecules.

1. Synthesis of Novel Heterocyclic Scaffolds:

The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations provide a pathway to a diverse range of derivatives. For instance, amide coupling with various amines can lead to a library of novel pyrazole-5-carboxamides, a class of compounds known for their biological activities.[5][6]

2. Precursor for Biologically Active Molecules:

Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][4][7] The nitro group on the pyrazole ring can be a key pharmacophore or can be reduced to an amino group, which can then be further functionalized to modulate the biological activity of the resulting compounds.

3. Use in the Synthesis of Kinase Inhibitors:

The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The functional groups on this compound allow for the strategic addition of substituents that can interact with the active sites of various kinases.

Illustrative Data on Analogous Compounds

Due to the absence of specific quantitative data for the title compound, the following table summarizes representative data for analogous pyrazole derivatives to provide a comparative context for potential research.

Compound/DerivativeApplication/ActivityPotency/YieldReference
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamideIntermediate in Sildenafil SynthesisNot specified[5][6]
Various Pyrazole-3-carboxylic acid derivativesAnti-inflammatorySignificant activity[1][2]
Nitrofuran containing tetrasubstituted pyrazolesAntibacterial and AntifungalGood activity[7]
1H-pyrazole-5-carboxylic acid derivativesInsecticidal85.7% mortality against A. fabae[5]

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis and derivatization of this compound, based on established synthetic methodologies for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical multi-step synthesis based on the Knorr pyrazole synthesis followed by nitration.

Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate

  • Materials: Diethyl oxalate, propionaldehyde, ethylhydrazine, sodium ethoxide, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a mixture of diethyl oxalate (1.0 eq) and propionaldehyde (1.0 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Add a solution of ethylhydrazine (1.0 eq) in ethanol dropwise.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and neutralize with a dilute solution of hydrochloric acid.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate

  • Materials: Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate, fuming nitric acid, concentrated sulfuric acid.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.

    • Slowly add Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.

    • Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5 °C.

    • After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to obtain Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Step 3: Hydrolysis to this compound

  • Materials: Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate, sodium hydroxide, ethanol, water.

  • Procedure:

    • Dissolve Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the hydrolysis by TLC.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield this compound.

Protocol 2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide Derivatives

This protocol describes the conversion of the carboxylic acid to an amide.

  • Materials: this compound, thionyl chloride (SOCl₂), desired amine, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Suspend this compound (1.0 eq) in an excess of thionyl chloride and reflux for 2 hours to form the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow start Diethyl oxalate + Propionaldehyde intermediate1 Ethyl 2,4-dioxopentanoate (Intermediate) start->intermediate1 NaOEt, EtOH pyrazole_ester Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate intermediate1->pyrazole_ester reagent1 Ethylhydrazine reagent1->pyrazole_ester Cyclocondensation nitro_pyrazole_ester Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate pyrazole_ester->nitro_pyrazole_ester nitration Nitration (HNO3/H2SO4) nitration->nitro_pyrazole_ester final_product This compound nitro_pyrazole_ester->final_product hydrolysis Hydrolysis (NaOH) hydrolysis->final_product

Caption: Synthetic pathway for this compound.

Derivatization_Workflow start_acid This compound acid_chloride 1-Ethyl-4-nitro-1H-pyrazole-5-carbonyl chloride start_acid->acid_chloride SOCl2 final_amide 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide Derivative acid_chloride->final_amide amine Amine (R-NH2) amine->final_amide Amide Coupling

Caption: Derivatization of the carboxylic acid to form amides.

Signalling_Pathway_Analogy Pyrazole_Core Pyrazole Core Inhibitor Potential Pyrazole-based Kinase Inhibitor Pyrazole_Core->Inhibitor Leads to synthesis of Kinase Target Kinase (e.g., in cancer cells) Downstream_Signaling Downstream Signaling (Proliferation, Survival) Kinase->Downstream_Signaling Activates Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Inhibitor->Kinase Inhibits

Caption: Hypothetical role of pyrazole derivatives in kinase inhibition pathways.

References

Application Notes and Protocols: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery and development.

Introduction

This compound is a key building block for the synthesis of a variety of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The presence of the nitro group at the 4-position and the carboxylic acid at the 5-position allows for diverse functionalization, making it a valuable intermediate for creating libraries of compounds for screening and for the targeted synthesis of enzyme inhibitors. Its derivatives have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2) and various protein kinases, which are important targets in inflammation and oncology.[1][2][3][4]

Physicochemical Properties (Estimated)

While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on similar structures.

PropertyValue
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Appearance Expected to be a pale yellow or white solid.
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols.
Reactivity The carboxylic acid allows for standard amide coupling reactions. The nitro group can be reduced to an amine for further derivatization.

Synthetic Protocols

The synthesis of this compound and its subsequent use as an intermediate involves a multi-step process. The following protocols are based on established synthetic methodologies for similar pyrazole derivatives.[5]

Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate

This procedure outlines the formation of the pyrazole core via a cyclocondensation reaction.

Materials:

  • Ethyl 2-formyl-3-oxobutanoate (or its enol ether equivalent)

  • Ethylhydrazine oxalate

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol.

  • Add ethylhydrazine oxalate (1.1 eq) to the solution.

  • Add triethylamine (2.5 eq) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Protocol 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate

This protocol describes the regioselective nitration at the C4 position of the pyrazole ring.

Materials:

  • Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Fuming nitric acid

  • Concentrated sulfuric acid

Procedure:

  • In a flask cooled in an ice-salt bath (-10 to 0 °C), add concentrated sulfuric acid.

  • Slowly add ethyl 1-ethyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum to obtain ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Protocol 3: Hydrolysis to this compound

This protocol details the saponification of the ethyl ester to the target carboxylic acid.

Materials:

  • Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in a mixture of THF and water (e.g., 3:1 ratio).

  • Add NaOH (2.0 eq) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake with cold water to remove any inorganic salts.

  • Dry the product under high vacuum to yield this compound.

Protocol 4: Amide Coupling to Synthesize Pyrazole-5-carboxamides

This protocol outlines the use of the title compound as an intermediate to form various amide derivatives, which are often the final bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Desired primary or secondary amine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

Procedure:

  • Acid Chloride Formation: a. Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask. b. Add a catalytic amount of DMF. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add oxalyl chloride (1.5 eq) dropwise. e. Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear. f. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride.

  • Amide Formation: a. Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. b. In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. e. Upon completion, quench the reaction with water. f. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography or recrystallization to obtain the final N-substituted-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.[5]

Quantitative Data

The following table summarizes typical yields for the synthetic steps described above, based on literature for analogous compounds. Actual yields may vary depending on the specific substrates and reaction conditions.

StepProductTypical Yield (%)
Protocol 1: CyclocondensationEthyl 1-ethyl-1H-pyrazole-5-carboxylate70-85
Protocol 2: NitrationEthyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate65-80
Protocol 3: HydrolysisThis compound85-95
Protocol 4: Amide CouplingN-substituted-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide60-90

Applications in Drug Discovery

The pyrazole scaffold is a core component of selective COX-2 inhibitors like Celecoxib.[6][7] this compound can be used to synthesize analogs of such inhibitors. The general strategy involves the amide coupling of the pyrazole carboxylic acid with an appropriate sulfonamide-containing aniline.

Pyrazole derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer cell proliferation and survival, such as AKT, CDK, and MAPK.[2][3][8][9] The title compound serves as a versatile starting material for generating a library of potential kinase inhibitors by coupling it with a diverse range of amines.

Visualizations

G A Ethyl 2-formyl-3-oxobutanoate + Ethylhydrazine oxalate B Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate A->B Protocol 1: Cyclocondensation C Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate B->C Protocol 2: Nitration D This compound C->D Protocol 3: Hydrolysis E N-Substituted-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide D->E Protocol 4: Amide Coupling

Caption: Synthetic workflow for the preparation of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrazole-based COX-2 Inhibitor Inhibitor->COX2

Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole-based inhibitors.[10]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream CellSurvival Cell Survival, Proliferation, Growth Downstream->CellSurvival Inhibitor Pyrazole-based AKT Inhibitor Inhibitor->AKT

Caption: Overview of the PI3K/AKT signaling pathway and the point of inhibition by pyrazole-based AKT inhibitors.[11]

G Cyclin Cyclin ActiveComplex Active Cyclin/CDK Complex Cyclin->ActiveComplex CDK CDK (e.g., CDK2) CDK->ActiveComplex PhosphoSubstrate Phosphorylated Substrate ActiveComplex->PhosphoSubstrate Phosphorylates Substrate Substrate Protein (e.g., Rb) Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression (G1 to S phase) PhosphoSubstrate->CellCycle Inhibitor Pyrazole-based CDK Inhibitor Inhibitor->CDK

Caption: Simplified representation of CDK-mediated cell cycle progression and its inhibition.[3]

References

Application Notes and Protocols for the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazole scaffold is a key feature in many pharmaceutical agents, and the introduction of an ethyl group at the N1 position, a nitro group at the C4 position, and a carboxylic acid at the C5 position offers a versatile template for further chemical modifications and the exploration of novel biological activities.

The synthetic strategy outlined herein involves a three-step process commencing with the construction of the pyrazole ring, followed by nitration, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Workflow and Signaling Pathways

The overall synthetic workflow is depicted below. The process begins with the cyclocondensation of diethyl ethoxymethylenemalonate with ethylhydrazine to form the ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate. This is followed by the regioselective nitration of the pyrazole ring at the C4 position. The final step involves the hydrolysis of the ethyl ester to afford the target molecule, this compound.

Synthetic Workflow A Diethyl ethoxymethylenemalonate + Ethylhydrazine B Ethyl 1-ethyl-1H-pyrazole-5-carboxylate A->B Cyclocondensation C Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate B->C Nitration D This compound C->D Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This protocol describes the formation of the pyrazole ring through the reaction of diethyl ethoxymethylenemalonate with ethylhydrazine.

Materials:

  • Diethyl ethoxymethylenemalonate

  • Ethylhydrazine oxalate

  • Sodium ethoxide

  • Ethanol, absolute

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add ethylhydrazine oxalate (1.0 eq) and stir the mixture at room temperature for 30 minutes.

  • Add diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Protocol 2: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

This protocol details the nitration of the pyrazole ring at the C4 position.

Materials:

  • Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Crushed ice

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) while keeping the temperature below 10 °C.

  • Cool the mixture to 0-5 °C.

  • Slowly add fuming nitric acid (1.1 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Protocol 3: Synthesis of this compound

This protocol describes the final step of hydrolyzing the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M or 2M solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5-2.0 eq) to the solution and stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis of this compound and its intermediates. Please note that yields are representative and may vary based on experimental conditions.

StepStarting Material(s)ProductReagents and SolventsTypical Yield (%)
1Diethyl ethoxymethylenemalonate, Ethylhydrazine oxalateEthyl 1-ethyl-1H-pyrazole-5-carboxylateSodium ethoxide, Ethanol60-75
2Ethyl 1-ethyl-1H-pyrazole-5-carboxylateEthyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylateFuming nitric acid, Concentrated sulfuric acid70-85
3Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylateThis compoundLithium hydroxide, THF, Water, HCl85-95

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and key transformations in the synthesis protocol.

Logical Relationships cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 1,3-Dicarbonyl (Diethyl ethoxymethylenemalonate) C Pyrazole-5-carboxylate Ester (Ethyl 1-ethyl-1H-pyrazole-5-carboxylate) A->C Cyclocondensation B Hydrazine Derivative (Ethylhydrazine) B->C Cyclocondensation D Pyrazole-5-carboxylate Ester E 4-Nitro-pyrazole-5-carboxylate Ester (Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate) D->E HNO3 / H2SO4 F 4-Nitro-pyrazole-5-carboxylate Ester G Target Molecule (this compound) F->G Base / Acid workup

Caption: Key transformations in the synthesis of the target molecule.

Application Notes: Anti-inflammatory Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives are renowned for their wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][3] The therapeutic significance of pyrazole-based compounds is highlighted by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor used to manage pain and inflammation in conditions such as arthritis.[4][5] These compounds offer a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by providing potent anti-inflammatory effects, often with an improved safety profile, particularly regarding gastrointestinal side effects.[1][6][7]

Mechanism of Action

Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade.

  • Inhibition of Cyclooxygenase (COX) Enzymes: The most well-documented mechanism is the inhibition of COX enzymes, particularly COX-2.[8][9] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][10] While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[6][7] Many pyrazole derivatives, such as Celecoxib, selectively bind to and inhibit COX-2, reducing the production of pro-inflammatory prostaglandins like PGE2 while sparing COX-1, thereby minimizing gastrointestinal risks.[6][7][11][12] The sulfonamide side chain of Celecoxib, for instance, binds to a hydrophilic pocket near the active site of COX-2, conferring its selectivity.[4][6]

  • Modulation of Pro-inflammatory Cytokines (NF-κB Pathway): Certain pyrazole compounds can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][9] This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[11] By preventing the activation of IκB kinase, these compounds block the degradation of the NF-κB inhibitor, IκB, thus preventing NF-κB's translocation to the nucleus where it would otherwise promote the transcription of inflammatory genes.[11]

  • Inhibition of Lipoxygenase (LOX): Some pyrazole derivatives have been developed as dual inhibitors, targeting both COX and lipoxygenase (LOX) enzymes.[1][9][13] The LOX pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators.[11] By simultaneously inhibiting both pathways, these dual-target compounds can offer a broader spectrum of anti-inflammatory activity.[1][11]

  • Other Mechanisms: Pyrazole compounds have also been shown to reduce nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) in macrophages and to exhibit antioxidant activities by scavenging free radicals.[11][14]

Signaling Pathway Diagrams

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Pyrazole Pyrazole Compound (e.g., Celecoxib) Pyrazole->COX2 Selectively Inhibits

Caption: COX-2 inhibition pathway by pyrazole compounds.

NFB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IκB Kinase (IKK) Stimulus->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases IkB IκB (Degraded) IkB_NFkB->IkB Leads to Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Pyrazole Pyrazole Compound Pyrazole->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Cytokines Promotes Transcription

Caption: NF-κB signaling pathway and its inhibition.

Data on Anti-inflammatory Activity

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib-0.04-[11]
3-(Trifluoromethyl)-5-arylpyrazole4.50.02225[11]
Pyrazolo-pyrimidine-0.015-[1]
3,5-Diarylpyrazole-0.01-[1]
Pyrazole-Thiazole Hybrid-0.03-[1]
Compound 3b (benzenesulfonamide)-0.03922.21[15][16]
Compound 4a (benzenesulfonamide)-0.06114.35[15][16]
Compound 5b (benzenesulfonamide)-0.03817.47[15][16]
Compound 5e (benzenesulfonamide)-0.03913.10[15][16]

IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): Ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
AssayCompound/DerivativeDose% Inhibition of EdemaReference Drug (% Inhibition)Reference
Carrageenan-induced Paw EdemaGeneral Pyrazoles10 mg/kg65-80%Indomethacin (55%)[11]
Carrageenan-induced Paw EdemaPyrazoline 2d-> IndomethacinIndomethacin[2]
Carrageenan-induced Paw EdemaPyrazoline 2e-> IndomethacinIndomethacin[2]
Carrageenan-induced Paw EdemaCompound 168-89%Celecoxib (80%)[16]
Xylene-induced Ear EdemaCompound 4a-48.71%Dexamethasone (47.18%)[17]
Xylene-induced Ear EdemaCompound 5b-45.87%Dexamethasone (47.18%)[17]
Xylene-induced Ear EdemaCompound 9b-43.67%Dexamethasone (47.18%)[17]
Table 3: In Vitro Cytokine Suppression and Other Activities
AssayCell LineCompound/DerivativeConcentration% Inhibition / IC₅₀Reference
IL-6 SuppressionRAW 264.7 MacrophagesGeneral Pyrazole5 µM85% Reduction[11]
TNF-α Suppression-Compound 9b-66.4% Inhibition[17]
5-LOX Inhibition-Pyrazole-Thiazole Hybrid-IC₅₀ = 0.12 µM[1]
5-LOX Inhibition-General Pyrazole-IC₅₀ = 0.08 µM[11]
LOX Inhibition-Compound 2g-IC₅₀ = 80 µM[13][18]
iNOS Inhibition (NO reduction)MacrophagesGeneral Pyrazoles-IC₅₀ = 2-5 µM[11]

Protocols: Experimental Evaluation of Anti-inflammatory Activity

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute anti-inflammatory activity.[2][11]

Objective: To assess the ability of a test pyrazole compound to reduce acute inflammation induced by carrageenan in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • Test pyrazole compound

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Plethysmometer

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Indomethacin)

    • Group III, IV, etc.: Test pyrazole compound at different doses.

  • Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.

Experimental_Workflow cluster_synthesis Compound Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Analysis & Optimization Synthesis Synthesis & Purification of Pyrazole Derivatives Enzyme_Assay Enzyme Inhibition Assays (COX-1, COX-2, LOX) Synthesis->Enzyme_Assay Test Potency & Selectivity Cell_Assay Cell-Based Assays (e.g., LPS-induced cytokine release in RAW 264.7) Synthesis->Cell_Assay Assess Cellular Efficacy Acute_Model Acute Inflammation Model (Carrageenan Paw Edema) Enzyme_Assay->Acute_Model Cell_Assay->Acute_Model Chronic_Model Chronic Inflammation Model (Adjuvant-Induced Arthritis) Acute_Model->Chronic_Model Confirm Efficacy Tox_Study Toxicity & Safety Profile (Ulcerogenic Effects, LD50) Chronic_Model->Tox_Study Lead_Opt Lead Optimization (Structure-Activity Relationship) Tox_Study->Lead_Opt

Caption: General workflow for screening anti-inflammatory compounds.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol determines the potency and selectivity of a compound in inhibiting COX enzymes.

Objective: To measure the IC₅₀ values of a test pyrazole compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme kits (e.g., from Cayman Chemical)

  • Test pyrazole compound dissolved in DMSO

  • Arachidonic acid (substrate)

  • Reaction buffer (provided in kit)

  • EIA (Enzyme Immunoassay) reagents for detecting Prostaglandin F2α (PGF2α), a stable breakdown product of PGH2.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Reaction Setup: In a 96-well plate, add the following to each well in order:

    • Reaction Buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Vehicle (DMSO) or inhibitor (test compound/reference drug) at various concentrations.

  • Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Second Incubation: Incubate for 2 minutes at 37°C.

  • Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.

  • PGF2α Detection (EIA): The product of the COX reaction, PGH2, is unstable. It is chemically reduced to the more stable PGF2α. The concentration of PGF2α is then measured using a competitive enzyme immunoassay (EIA) as per the kit's protocol.

  • Data Analysis:

    • Generate a standard curve for the EIA.

    • Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 3: LPS-Induced TNF-α Release in RAW 264.7 Macrophages

This cell-based assay evaluates a compound's ability to inhibit the production of a key pro-inflammatory cytokine.[11][17]

Objective: To determine the effect of a test pyrazole compound on the production of TNF-α by lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test pyrazole compound

  • Reference drug (e.g., Dexamethasone)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • TNF-α ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound or reference drug to the cells. Incubate for 1-2 hours.

  • Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to stimulate TNF-α production. Include wells with cells + media (negative control) and cells + LPS (positive control).

  • Incubation: Incubate the plates for 18-24 hours.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the cell culture supernatant for TNF-α measurement.

  • Cell Viability: Assess the viability of the remaining cells using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.

  • TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value if applicable.

References

Application Notes and Protocols for Antitumor Screening of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Recently, the pyrazole scaffold has emerged as a privileged structure in the design of novel anticancer agents.[1][3] Numerous studies have demonstrated that these compounds can exert their antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like protein kinases (e.g., EGFR, VEGFR-2, CDK) and tubulin.[1][3][4] This document provides a detailed overview of the experimental protocols and data presentation for the antitumor screening of novel pyrazole-based compounds, intended for researchers and professionals in the field of drug discovery and development.

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The antitumor activity of pyrazole compounds is commonly assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are determined to quantify their potency. Below is a summary of the reported activities of several pyrazole derivatives.

Table 1: Cytotoxicity of Selected Pyrazole-Based Compounds against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 / GI50 (µM)Reference DrugMechanism of Action/TargetCitation
12d A2780 (Ovarian)--Induces apoptosis, G2/M block, tubulin polymerization inhibition
13 4T1 (Breast)25-Induces apoptosis, G0/G1 cell cycle arrest[5]
4a A549 (Lung)0.19ABT-751-[6]
4a K562 (Leukemia)0.26ABT-751-[6][7]
5b K562 (Leukemia)0.021ABT-751Tubulin polymerization inhibitor (IC50 = 7.30 µM)[6][7]
5b A549 (Lung)0.69ABT-751Tubulin polymerization inhibitor[6][7]
17 HCT116 (Colon)4.33-Induces apoptosis, G0/G1 cell cycle arrest[8]
25 HT29 (Colon)3.17 - 6.77AxitinibAntiangiogenic[3]
26 HCT116 (Colon)5.15--[8]
35 HCT116 (Colon)4.84--[8]
59 HepG2 (Liver)2Cisplatin (5.5 µM)DNA binding[3][9]
Compound 11 HT-29 (Colon)2.125-FU (8.77 µM)COX-2, EGFR, and Topo-1 inhibitor
Compound 11 MCF-7 (Breast)2.85DoxorubicinCOX-2, EGFR, and Topo-1 inhibitor

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the antitumor potential of newly synthesized compounds. The following are standard protocols for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole-based compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This assay is used to detect and quantify apoptosis by using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole compound at its IC50 concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like Propidium Iodide (PI).

Protocol:

  • Cell Treatment: Treat cells with the pyrazole compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).

  • Compound Addition: Add the pyrazole compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance (optical density) at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.

  • Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value for inhibition of tubulin polymerization can be calculated by comparing the extent of polymerization in the presence of the compound to the control.[6]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for antitumor screening and the key signaling pathways affected by pyrazole-based compounds.

Caption: General workflow for the antitumor screening of pyrazole-based compounds.

G compound Pyrazole Compound bax Bax (Pro-apoptotic) Upregulation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Pyrazole-induced apoptosis via the intrinsic pathway.

G cluster_g1 G0/G1 Phase Arrest cluster_g2m G2/M Phase Arrest compound Pyrazole Compound p27 p27 Activation compound->p27 p53 p53 Expression compound->p53 g1_arrest G0/G1 Arrest p27->g1_arrest p21 p21(waf1) Expression p53->p21 g2m_arrest G2/M Arrest p21->g2m_arrest

Caption: Cell cycle arrest mechanisms induced by pyrazole compounds.

G cluster_poly cluster_dis tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_arrest Mitotic Arrest & Apoptosis disassembly Disassembly microtubules->disassembly compound Pyrazole Compound (Tubulin Inhibitor) compound->tubulin Binds to dimers compound->polymerization Inhibits compound->disassembly Promotes

Caption: Mechanism of action of tubulin-inhibiting pyrazole compounds.

References

Application Notes and Protocols: Insecticidal Activities of 1H-Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, insecticidal activity, and mode of action of 1H-pyrazole-5-carboxylic acid derivatives. The information is intended to guide researchers in the design and evaluation of novel insecticides based on this important chemical scaffold.

Introduction

The 1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in the development of modern insecticides and acaricides. Derivatives of this heterocyclic compound have demonstrated potent activity against a wide range of agricultural and public health pests. Their prominence in the agrochemical market is exemplified by commercial products like tebufenpyrad and tolfenpyrad, which are valued for their efficacy and novel modes of action.[1][2] These compounds are particularly significant due to their ability to control pest populations that have developed resistance to other insecticide classes. The core structure of 1H-pyrazole-5-carboxamide allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[1][3] Research in this area focuses on synthesizing new analogues with improved potency, broader spectrum of activity, and enhanced safety profiles.[4][5][6]

Mechanism of Action: Mitochondrial Electron Transport Inhibition

Many pyrazole carboxamide insecticides, including commercial examples like tebufenpyrad and tolfenpyrad, function as Mitochondrial Electron Transport Inhibitors (METIs).[3][7][8] Their primary target is Complex I (NADH:ubiquinone reductase) of the mitochondrial respiratory chain.[8][9] By binding to this complex, the insecticides block the transfer of electrons from NADH to ubiquinone, which is a critical step in cellular respiration. This disruption halts the production of ATP (adenosine triphosphate), the cell's primary energy currency, leading to a rapid cessation of feeding, paralysis, and ultimately, the death of the insect.[7] This specific mode of action is crucial for managing resistance, as it differs from that of many other common insecticide classes like organophosphates, pyrethroids, and neonicotinoids.[7] Some newer derivatives, like cyenopyrafen, target Complex II (succinate dehydrogenase).[10][11]

METI_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- Proton ComplexI->Proton H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Proton H+ pumping ComplexIV Complex IV CytC->ComplexIV e- ComplexIV->Proton H+ pumping ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- ADP ADP + Pi ADP->ATPSynthase Proton->ATPSynthase H+ flow Inhibitor Pyrazole Carboxamide (e.g., Tolfenpyrad) Inhibitor->ComplexI INHIBITION

Caption: Mode of action of pyrazole carboxamide insecticides on Complex I.

Experimental Protocols

This protocol describes a common synthetic route for preparing 1H-pyrazole-5-carboxamide derivatives, which often involves the reaction of a pyrazole carboxylic acid or its acid chloride with a desired amine.[1][4]

Materials:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate amine (e.g., substituted benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Triethylamine (TEA) or other base

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. This intermediate is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the crude pyrazole carbonyl chloride (dissolved in DCM) dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the final 1H-pyrazole-5-carboxamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[1][4]

Synthesis_Workflow start Start: Pyrazole Carboxylic Acid step1 Activation with Thionyl Chloride in DCM start->step1 intermediate Pyrazole-5-Carbonyl Chloride (Intermediate) step1->intermediate step2 Amide Coupling with Substituted Amine & TEA in DCM intermediate->step2 crude_product Crude Product Mixture step2->crude_product step3 Aqueous Work-up (Wash with H2O, HCl, NaHCO3) crude_product->step3 step4 Drying and Concentration step3->step4 step5 Purification via Silica Gel Chromatography step4->step5 final_product Final Product: 1H-Pyrazole-5-Carboxamide step5->final_product end Characterization (NMR, MS) final_product->end SAR_Diagram cluster_core Structure-Activity Relationship of Pyrazole Carboxamides CoreStructure pos_R1 pos_R2 pos_R3 pos_R4 pos_Linker R1 R1 (N1-Position) - Typically CH3 - Influences binding R1->pos_R1 R2 R2 (C3-Position) - Small alkyl (e.g., Ethyl) - Affects potency R2->pos_R2 R3 R3 (C4-Position) - H or Halogen (e.g., Cl) - Modulates activity spectrum R3->pos_R3 R4 R4 (Amide Group) - Substituted Arylmethyl - Critical for target interaction R4->pos_R4 Linker Linker - Amide (CONH) is common - Ester (COO) is an alternative Linker->pos_Linker

References

Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is limited in publicly available literature. The following application notes and protocols are based on the established knowledge of structurally related pyrazole derivatives and are intended to serve as a comprehensive guide for researchers initiating studies on this specific compound.

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4][5] The pyrazole scaffold is a key component in several approved drugs, highlighting its therapeutic potential.[4] This document provides detailed application notes and experimental protocols for the investigation of This compound , a compound with potential applications in antimicrobial, anti-inflammatory, and anticancer research.

Synthesis

A plausible synthetic route for this compound can be adapted from established methods for pyrazole synthesis. One common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.

Synthesis_Workflow reagent1 Ethyl 2-nitro-3-oxobutanoate intermediate1 Ethyl 2-(dimethylaminomethylene) -3-oxo-2-nitrobutanoate reagent1->intermediate1 Reaction with reagent2 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent2->intermediate1 product_ester Ethyl 1-ethyl-4-nitro- 1H-pyrazole-5-carboxylate intermediate1->product_ester Cyclocondensation with reagent3 Ethylhydrazine reagent3->product_ester hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) product_ester->hydrolysis final_product 1-Ethyl-4-nitro-1H-pyrazole -5-carboxylic acid hydrolysis->final_product

Caption: Proposed synthetic workflow for this compound.

Application Note 1: Antimicrobial Activity

Background: Pyrazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[6][7][8][9][10] The introduction of a nitro group and a carboxylic acid moiety on the pyrazole ring may enhance its antimicrobial potential. The proposed compound could be investigated for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Some nitro-aromatic pyrazole derivatives have shown notable antimicrobial activity.[10]

Potential Applications:

  • Development of novel antibacterial agents to combat drug-resistant strains.

  • Use as a lead compound for the synthesis of more potent antifungal drugs.

  • Investigation as a potential agricultural fungicide or bactericide.

Quantitative Data from Related Pyrazole Derivatives (Antimicrobial Activity):

Compound TypeTarget OrganismActivity (MIC in µg/mL)Reference
Pyrazolylthiazole Carboxylic AcidsStaphylococcus aureus6.25 - 100[11]
Pyrazolylthiazole Carboxylic AcidsEscherichia coli12.5 - 200[11]
Pyrazole-dimedone derivativesCandida albicansModerate Activity[10]
Dichloro- and trichloro- pyrazole derivativesVarious bacteriaOutstanding effects[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) to the mid-logarithmic phase. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to obtain concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application Note 2: Anti-inflammatory Activity

Background: Many pyrazole derivatives exhibit significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[3][12][13] The structural features of this compound suggest it could be a candidate for evaluation as an anti-inflammatory agent.

Potential Applications:

  • Lead compound for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

  • A tool for studying the role of pyrazole derivatives in modulating inflammatory signaling pathways.

Quantitative Data from Related Pyrazole Derivatives (Anti-inflammatory Activity):

Compound TypeAssayActivityReference
Pyrazolylthiazole Carboxylic AcidsCarrageenan-induced paw edema89.59-93.06% inhibition[11]
1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivativesCarrageenan-induced paw edemaPotent activity[14]
Pyrazole analogueCarrageenan-induced paw edemaBetter than Diclofenac sodium[13]
3,5-diarylpyrazolesCOX-2 InhibitionIC50 = 0.01 µM[12]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions with free access to food and water.

  • Compound Administration: Prepare a suspension of this compound in 0.5% carboxymethyl cellulose (CMC). Administer the compound orally to the test group of rats at a predetermined dose (e.g., 10 mg/kg). The control group receives only the vehicle, and a reference group receives a standard NSAID like indomethacin.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Application Note 3: Anticancer Activity

Background: The pyrazole scaffold is present in several anticancer drugs and numerous derivatives are under investigation for their potential to inhibit cancer cell proliferation and induce apoptosis.[15][16][17][18][19] These compounds can act through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR, and the disruption of cell cycle progression.[15] The electron-withdrawing nitro group on the pyrazole ring may contribute to its cytotoxic potential.

Potential Applications:

  • Screening as a potential cytotoxic agent against a panel of human cancer cell lines.

  • Investigation of its mechanism of action, including its effects on cell cycle, apoptosis, and key signaling pathways.

  • Use as a scaffold for the synthesis of more potent and selective anticancer agents.

Quantitative Data from Related Pyrazole Derivatives (Anticancer Activity):

Compound TypeCell LineActivity (IC50 in µM)Reference
Bis-pyrazole derivativesSMMC7721, SGC7901, HCT1160.76 - 2.01[15]
Pyrazole benzothiazole hybridsHT29, PC3, A549, U87MG3.17 - 6.77[15]
Indole-pyrazole hybridsHCT116, MCF7, HepG2, A549< 23.7[15]
Tetrahydrocurcumin-pyrazole hybridsA549, HeLa, MCF-75.8 - 9.8[16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathway in Anticancer Activity

Anticancer_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Compound 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylic acid (Hypothesized) Compound->RTK Inhibits

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

These application notes provide detailed experimental protocols for the synthesis and biological evaluation of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols outlined herein describe a plausible synthetic route for this compound and methodologies for assessing its potential biological activities. The provided data are representative examples based on the activities of structurally related pyrazole derivatives.

Introduction

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a privileged structure in drug discovery, found in several commercially available drugs.[3] The incorporation of a nitro group can modulate the electronic properties and biological activity of the molecule. Carboxylic acid moieties can serve as important interaction points with biological targets. Therefore, this compound represents a compound of interest for screening in various biological assays. These notes are intended for researchers in drug development and medicinal chemistry to guide the synthesis and evaluation of this and similar compounds.

Synthesis of this compound

The synthesis of this compound can be approached in a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.

Protocol 1: Synthesis of Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate

This protocol is based on the general synthesis of pyrazole esters.

Materials:

  • Ethyl 2-diazoacetoacetate

  • Triethyl orthoformate

  • Ethylamine (70% in water)

  • Nitric acid

  • Sulfuric acid

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Synthesis of Ethyl 3-(ethylamino)acrylate: In a round-bottom flask, dissolve ethyl 2-diazoacetoacetate (1 eq) in ethanol. Add triethyl orthoformate (1.2 eq) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃). Stir the mixture at room temperature for 2-4 hours. Slowly add ethylamine (1.5 eq) and continue stirring for an additional 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 3-(ethylamino)acrylate.

  • Cyclization and Nitration: To a cooled (0 °C) mixture of sulfuric acid and nitric acid, slowly add the purified ethyl 3-(ethylamino)acrylate (1 eq). The reaction is highly exothermic and should be controlled carefully. Allow the reaction to stir at 0-10 °C for 2-3 hours.

  • Final Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate

This protocol describes the conversion of the ethyl ester to the target carboxylic acid.[4][5]

Materials:

  • Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1M HCl)

Procedure:

  • Saponification: Dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2-3 eq) to the solution and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.

  • A precipitate of this compound should form. Stir the mixture for another 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to yield the final compound.

Synthesis and Screening Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials ester Protocol 1: Synthesis of Ethyl Ester start->ester Cyclization & Nitration hydrolysis Protocol 2: Hydrolysis ester->hydrolysis Saponification product This compound hydrolysis->product anticancer Protocol 3: Anticancer Assay product->anticancer antiinflammatory Protocol 4: Anti-inflammatory Assay product->antiinflammatory antimicrobial Protocol 5: Antimicrobial Assay product->antimicrobial kinase Protocol 6: Kinase Inhibition Assay product->kinase data data anticancer->data antiinflammatory->data antimicrobial->data kinase->data

Caption: Workflow for the synthesis and biological evaluation of this compound.

Biological Evaluation Protocols

The following protocols are provided as representative methods for evaluating the biological activity of this compound.

Protocol 3: In Vitro Anticancer Activity using MTT Assay

This assay determines the cytotoxic effect of the compound on cancer cell lines.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of the test compound and doxorubicin in DMSO. Serially dilute the compounds in the complete growth medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing the test compound or control at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Data:

CompoundCell LineIC₅₀ (µM) [Representative]
This compoundMCF-78.5
This compoundA54912.3
Doxorubicin (Control)MCF-70.9
Doxorubicin (Control)A5491.2
Protocol 4: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay measures the ability of the compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[7]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Microplate reader

Procedure:

  • Enzyme Inhibition: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or celecoxib at various concentrations.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Representative Data:

CompoundTargetIC₅₀ (nM) [Representative]Selectivity Index (COX-1/COX-2)
This compoundCOX-245.2>100
Celecoxib (Control)COX-29.8>150
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound

  • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Serially dilute the test compound and control drugs in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Representative Data:

CompoundMicroorganismMIC (µg/mL) [Representative]
This compoundS. aureus16
This compoundE. coli32
This compoundC. albicans64
Ciprofloxacin (Control)S. aureus1
Ciprofloxacin (Control)E. coli0.5
Fluconazole (Control)C. albicans2
Protocol 6: In Vitro Kinase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of the compound against a specific protein kinase.[9][10]

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • This compound

  • Staurosporine or a specific kinase inhibitor (positive control)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase, substrate, test compound or control at various concentrations, and kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Representative Data:

CompoundKinase TargetIC₅₀ (nM) [Representative]
This compoundEGFR150
This compoundVEGFR-2220
Staurosporine (Control)EGFR15
Staurosporine (Control)VEGFR-225

Hypothetical Signaling Pathway

Hypothetical Kinase Inhibition Pathway

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Compound 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylic acid Compound->RTK Inhibits ATP Binding Downstream Downstream Signaling (e.g., RAS-RAF-MAPK) P_RTK->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a receptor tyrosine kinase inhibitor.

References

Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 494791-30-9). The information herein is based on general safety principles for aromatic nitro compounds and pyrazole derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive and compound-specific safety information.

Introduction

This compound is a heterocyclic organic compound. Its structure, containing a pyrazole ring and a nitro group, suggests that it should be handled with care due to potential reactivity and toxicity. Proper handling and storage are crucial to maintain the integrity of the compound and to ensure the safety of laboratory personnel.

Health and Safety Information

While a specific Safety Data Sheet for this compound is not publicly available, related compounds and general chemical class information suggest the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Combustibility: As with many organic solids, it may be combustible.

  • Reactivity: Aromatic nitro compounds can be reactive and should not be stored with strong oxidizing or reducing agents.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a respirator may be necessary.

Quantitative Data Summary

The following table summarizes general handling and storage parameters for pyrazole derivatives and aromatic nitro compounds. Specific quantitative data for this compound should be obtained from the supplier-specific SDS.

ParameterGeneral RecommendationNotes
Storage Temperature Cool, dry place (e.g., 15-25°C)Avoid exposure to heat sources. Some similar compounds may require refrigeration (2-8°C).
Light Sensitivity Store in a light-resistant containerAmber vials or containers wrapped in foil are recommended to prevent photodegradation.
Hygroscopicity Store in a tightly sealed containerTo protect from moisture.
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong basesKeep segregated from these materials to prevent vigorous reactions.

Experimental Protocols

4.1. Receiving and Initial Inspection

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the compound name, CAS number, and other identifiers on the label match the order information.

  • Ensure that a supplier-specific Safety Data Sheet (SDS) is available. If not, quarantine the material until the SDS is obtained and reviewed.

4.2. Storage Protocol

  • Store the compound in its original, tightly sealed container.

  • Place the container in a designated, well-ventilated, and dry storage area.

  • The storage area should be away from direct sunlight and sources of heat or ignition.

  • Segregate from incompatible materials such as strong oxidizing and reducing agents.

4.3. Handling and Weighing Protocol

  • All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid generating dust.

  • For weighing, tare the balance with the weighing vessel inside the fume hood.

  • Carefully transfer the desired amount of the compound to the weighing vessel.

  • Clean any spills immediately according to established laboratory procedures.

  • After handling, decontaminate all surfaces and equipment.

  • Wash hands thoroughly after completing the task.

4.4. Preparation of Solutions

  • When preparing solutions, add the solid this compound to the solvent slowly while stirring.

  • The process should be carried out in a fume hood.

  • Ensure the chosen solvent is compatible with the compound.

  • Store solutions in tightly capped, clearly labeled containers. If the compound is light-sensitive, use amber or foil-wrapped containers.

4.5. Disposal Protocol

  • Dispose of waste material, including empty containers, in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in general waste.

  • Contaminated materials should be treated as hazardous waste.

Visualizations

Diagram 1: Handling and Storage Workflow

A Receive Compound B Inspect Container & Verify Label A->B C Obtain & Review SDS B->C D Store in Cool, Dry, Dark Place C->D E Don PPE D->E For Use F Handle in Fume Hood E->F G Weigh Compound F->G H Prepare Solution G->H Optional I Dispose of Waste Properly G->I H->I J Decontaminate & Clean Up I->J

Caption: Workflow for the safe handling and storage of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding ethyl ester, Ethyl 1-ethyl-1H-pyrazole-5-carboxylate. The process involves:

  • Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring. This is the most critical step for yield and purity. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[1]

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid.

Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide will provide the causal logic behind protocol choices to empower you to overcome these hurdles.

Synthetic_Pathway Start Ethyl 1-ethyl-1H- pyrazole-5-carboxylate NitratedEster Ethyl 1-ethyl-4-nitro-1H- pyrazole-5-carboxylate Start->NitratedEster Step 1: Nitration (e.g., HNO₃ / H₂SO₄) FinalProduct 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylic acid NitratedEster->FinalProduct Step 2: Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: General synthetic route for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.

Q1: My overall yield is very low. What are the most common causes?

A low overall yield can typically be traced back to one of the two main steps: inefficient nitration or product degradation during hydrolysis.

Initial Diagnostic Steps:

  • Analyze Intermediates: After the nitration step, before hydrolysis, take a small aliquot of your crude product (Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate). Analyze it using ¹H NMR or LC-MS to assess the purity and conversion rate.

  • Check for Purity: If the nitration was successful (>90% conversion), the issue likely lies with the hydrolysis step. If conversion was low, focus on optimizing the nitration.

Troubleshooting_Workflow Start Low Overall Yield CheckNitration Analyze nitrated ester intermediate. Is conversion >90%? Start->CheckNitration OptimizeNitration Problem is in Nitration Step. Consult Q2. CheckNitration->OptimizeNitration No OptimizeHydrolysis Problem is in Hydrolysis Step. Consult Q3. CheckNitration->OptimizeHydrolysis Yes

Caption: Initial troubleshooting workflow for low yield diagnosis.

Q2: My nitration reaction is inefficient. How can I improve the yield of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate?

Inefficient nitration can manifest as low conversion of starting material, formation of unwanted isomers, or decomposition of the material.

Symptom Probable Cause(s) Recommended Solutions & Scientific Rationale
Low Conversion 1. Insufficiently Strong Nitrating Agent: The pyrazole ring, while active, requires a potent electrophile (NO₂⁺).2. Incorrect Temperature: Reaction may be too slow at low temperatures or lead to decomposition at high temperatures.3. Poor Solubility: The starting material may not be fully dissolved in the reaction medium.1. Use Mixed Acid: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard. H₂SO₄ protonates HNO₃, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[1]2. Optimize Temperature: Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Monitor via TLC or LC-MS. For some pyrazoles, gentle heating (e.g., 65 °C) may be required for full conversion.[2]3. Ensure Homogeneity: Ensure the starting pyrazole is fully dissolved in the sulfuric acid before the dropwise addition of nitric acid.
Formation of Byproducts / Dark Tar 1. Over-Nitration or Oxidation: Conditions are too harsh, leading to decomposition or the formation of dinitro products.[3][4]2. Side-Chain Nitration: Although less common for an ethyl group, highly aggressive conditions could lead to oxidation.3. Reaction Runaway: Nitration is highly exothermic. Poor temperature control can lead to a runaway reaction and significant decomposition.[2]1. Precise Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of nitric acid. A large excess increases the risk of side reactions.2. Strict Temperature Control: Add the nitric acid slowly (dropwise) to the solution of pyrazole in sulfuric acid while maintaining the temperature at 0-5 °C using an ice bath.[2]3. Alternative Nitrating Agents: For sensitive substrates, consider milder reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or specialized N-nitropyrazole reagents which can offer better control.[3][4][5]
Incorrect Isomer Formed 1. Protonation State: In highly acidic media, the pyrazole nitrogen can be protonated, which deactivates the ring and can alter the regioselectivity of the substitution.[5]1. Control Acidity: The use of mixed acid generally favors C4 nitration on N1-substituted pyrazoles. If other isomers are observed, this may indicate an unusual substitution pattern. Confirm the structure of your starting material and product unequivocally using 2D NMR techniques.
Q3: The hydrolysis of the nitrated ester is problematic. How can I get a clean conversion to the carboxylic acid?

The primary challenge during hydrolysis is that the conditions required to saponify the ester (typically strong base) can also lead to side reactions with the electron-deficient nitro-pyrazole ring.

Symptom Probable Cause(s) Recommended Solutions & Scientific Rationale
Incomplete Hydrolysis 1. Insufficient Base or Time: The ester is sterically hindered or electronically deactivated, requiring more forcing conditions.2. Biphasic Reaction: The organic ester may have poor solubility in the aqueous base.1. Increase Reaction Time/Temp: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC until all the starting ester is consumed.2. Use a Co-solvent: Add a water-miscible organic solvent like THF or ethanol to create a homogeneous solution, improving reaction kinetics.
Product Degradation (Low Yield/Dark Color) 1. Nucleophilic Aromatic Substitution: The nitro group makes the pyrazole ring electron-deficient and susceptible to attack by hydroxide ions, especially at elevated temperatures, leading to ring-opening or substitution products.2. Hydrolysis of Nitro Group: While less common, harsh basic conditions can sometimes lead to reactions involving the nitro group.1. Use Milder Conditions: Perform the hydrolysis at room temperature or below, even if it requires a longer reaction time. Use the minimum effective concentration of NaOH or LiOH (lithium hydroxide is often preferred for cleaner reactions).2. Acidic Hydrolysis: Consider switching to acidic hydrolysis (e.g., refluxing with 6M HCl or H₂SO₄/acetic acid). This avoids strong nucleophiles but may require higher temperatures, so careful optimization is still needed.
Difficulty with Work-up 1. Product Precipitation: The sodium salt of the carboxylic acid may be sparingly soluble.2. Emulsion Formation: Difficult separation of aqueous and organic layers after extraction.1. Ensure Complete Acidification: After hydrolysis, cool the reaction mixture in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. The carboxylic acid should precipitate. Ensure thorough stirring to break up any clumps.2. Filter and Wash: Filter the precipitated solid and wash thoroughly with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove organic impurities.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: The nitration step is the most hazardous.[2]

  • Exothermic Reaction: Always perform the nitration in an ice bath with slow, controlled addition of reagents. Monitor the internal temperature.

  • Energetic Compounds: Nitrated organic compounds can be thermally unstable or shock-sensitive. While this compound is not a primary explosive, it should be handled with care. Avoid scraping or grinding the dry material aggressively.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves. Conduct the reaction in a well-ventilated chemical fume hood.

  • Quenching: The reaction should be quenched by pouring it slowly over crushed ice with stirring. Never add water directly to the concentrated acid mixture.

Q: How can I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Nitration: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting ester will be less polar (higher Rf) than the nitrated product.

  • Hydrolysis: Use a mobile phase like 50% Ethyl Acetate in Hexanes with 1% acetic acid. The nitrated ester (starting material) will have a high Rf, while the final carboxylic acid product will be much more polar and have a very low Rf (often staying at the baseline unless acid is added to the eluent).

Q: What is the best method for purifying the final product? A:

  • Precipitation/Filtration: The most effective initial purification is a clean precipitation from the aqueous reaction mixture upon acidification, followed by thorough washing as described in the troubleshooting guide.

  • Recrystallization: If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane) is recommended. The choice of solvent depends on the specific impurities present.

Detailed Experimental Protocols

These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Nitration of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

This protocol is adapted from general procedures for pyrazole nitration.[1][2]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 volumes of concentrated sulfuric acid (H₂SO₄, 98%) to 0 °C in an ice/salt bath.

  • Dissolution: Slowly add Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq.) to the cold sulfuric acid with stirring. Ensure the solid dissolves completely. Maintain the temperature between 0-5 °C.

  • Addition of Nitric Acid: Add concentrated nitric acid (HNO₃, 70%, 1.2 eq.) dropwise via the dropping funnel over 30-45 minutes. CRITICAL: Monitor the internal temperature closely and do not allow it to rise above 10 °C.

  • Reaction: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A white or pale-yellow solid should precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum to yield crude Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This material can be used directly in the next step or purified further by recrystallization if necessary.

Protocol 2: Hydrolysis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
  • Setup: To a solution of the crude nitrated ester (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v), add sodium hydroxide (NaOH, 2.0-3.0 eq.) or lithium hydroxide (LiOH·H₂O, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. If the reaction is slow, gentle heating to 40 °C can be applied.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

  • Extraction (Optional): Wash the aqueous solution with a non-polar organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 1-2. A solid precipitate should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid, wash it with cold water, and dry it under vacuum to yield the final product, this compound.

References

Technical Support Center: Purification of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Troubleshooting Guide and FAQs

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

  • Q1: What are the recommended solvents for recrystallizing this compound?

    • A1: The ideal solvent will depend on the specific impurities present. For pyrazole carboxylic acids, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1][2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1] Given the acidic nature and polarity of the target molecule, protic solvents like ethanol or methanol are good starting points.

  • Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

    • A2: "Oiling out" happens when the compound precipitates from the solution above its melting point. Here are some solutions:[1]

      • Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point.

      • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Using an insulated container can help.

      • Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.

      • Use a Seed Crystal: Introduce a small, pure crystal of the compound to the cooled, supersaturated solution to induce crystallization.

  • Q3: The yield from my recrystallization is very low. How can I improve it?

    • A3: To improve recovery, consider the following:[1]

      • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.

      • Thorough Cooling: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.

      • Solvent Choice: The chosen solvent may be too good, meaning it keeps a significant portion of your compound dissolved even at low temperatures. Consider a less effective solvent or a mixed-solvent system.

Column Chromatography Issues

  • Q4: What is a good starting solvent system (eluent) for silica gel column chromatography of this compound?

    • A4: For polar, acidic compounds like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice.[3][4] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the acidic compound on the silica gel.

  • Q5: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.

    • A5: If the compound is highly polar, you may need a more polar eluent system. Consider adding methanol to your ethyl acetate. A mixture of dichloromethane and methanol (with a small amount of acetic acid) is another option for highly polar compounds.

  • Q6: My purified fractions from the column are still showing impurities. What can I do?

    • A6: This could be due to several factors:

      • Column Overloading: If too much crude material is loaded onto the column, separation will be poor.

      • Inappropriate Eluent: The chosen solvent system may not be optimal for separating your compound from the impurities. Try to find a solvent system that gives a larger difference in Rf values between your product and the impurities on a TLC plate.

      • Fraction Collection: You may be collecting fractions that are too large. Smaller fractions will provide better resolution.

Purification Methodologies and Data

The following table summarizes common purification techniques that can be applied to this compound based on methods used for similar compounds.

Purification MethodPrincipleTypical Solvents/ReagentsApplicability & Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Single Solvents: Ethanol, Methanol, Water.[1][2] Mixed Solvents: Ethanol/Water, Hexane/Ethyl Acetate.[1][3]Good for removing small amounts of impurities from a solid product. The carboxylic acid and nitro groups make it quite polar.
Silica Gel Column Chromatography Separation based on differential adsorption of compounds to the stationary phase (silica gel).Eluents: Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient.[3][5] Adding 0.5-1% acetic acid can improve peak shape.Effective for separating compounds with different polarities. Useful for purifying oily products or complex mixtures.[4]
Acid-Base Extraction The acidic carboxylic acid group can be deprotonated with a weak base to form a water-soluble salt, separating it from neutral or basic impurities.Base: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Acid: Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).An excellent initial purification step to remove non-acidic impurities. The product is extracted into the aqueous basic layer and then precipitated by acidification.
Salt Formation & Crystallization Conversion of the pyrazole to a salt with an acid, which is then purified by crystallization.[6]Acids: Phosphoric acid, Acetic acid, Sulfuric acid, Oxalic acid.[6] Solvents: Acetone, Ethanol, Isopropanol.[6]This method purifies the basic pyrazole ring rather than the acidic carboxylic acid. It may be useful if impurities are acidic. The purified salt must be neutralized to recover the final product.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate and test various eluent systems (e.g., different ratios of hexane and ethyl acetate, with 0.5% acetic acid) to find a system that gives your product an Rf value of ~0.3 and good separation from impurities.

  • Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualization

Below is a diagram illustrating a general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product (this compound) AcidBase Acid-Base Extraction (Dissolve in NaHCO₃(aq), wash with organic solvent, acidify aqueous layer with HCl) Crude->AcidBase Initial Cleanup (removes neutral/basic impurities) Precipitate Precipitated Product AcidBase->Precipitate Recrystallization Recrystallization (e.g., from Ethanol/Water) Precipitate->Recrystallization If solid and relatively pure Column Silica Gel Column Chromatography (e.g., Hexane/EtOAc + 0.5% AcOH) Precipitate->Column If oily or complex mixture PureProduct Pure Product Recrystallization->PureProduct Column->PureProduct

Caption: A decision workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Nitropyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of nitropyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of nitropyrazoles?

A1: The most prevalent side reactions in nitropyrazole synthesis include the formation of regioisomers, over-nitration (dinitration or trinitration), pyrazole ring opening, and the formation of N-oxides. The occurrence and prevalence of these side reactions are highly dependent on the substrate, nitrating agent, and reaction conditions.

Q2: How can I distinguish between different nitropyrazole regioisomers?

A2: A combination of spectroscopic techniques is essential for differentiating between nitropyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons, confirming their relative positions. Additionally, comparing experimental spectra with published data for known isomers is a reliable method of identification.[1]

Q3: My reaction is producing a complex mixture of products. Where should I start troubleshooting?

A3: A complex product mixture often points to issues with reaction selectivity. Start by analyzing the crude reaction mixture using techniques like TLC or LC-MS to get a preliminary idea of the number of components. The first parameters to investigate are typically the reaction temperature and the choice of nitrating agent. Milder conditions and more selective nitrating agents can often reduce the formation of unwanted byproducts. Ensuring the purity of your starting materials is also a critical first step.

Troubleshooting Guides

Issue 1: Formation of Regioisomers (e.g., 3-nitro- vs. 4-nitropyrazole)

Symptom: You obtain a mixture of nitropyrazole isomers that are difficult to separate.

Cause: The electrophilic nitration of an unsubstituted or symmetrically substituted pyrazole typically yields the 4-nitropyrazole as the major product due to the electronic properties of the pyrazole ring.[2] However, the presence of substituents and the reaction conditions can influence the regioselectivity, leading to the formation of other isomers. In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack and can lead to nitration on other parts of the molecule, if applicable.

Solutions:

  • Choice of Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. A comparative analysis of different nitrating agents is presented in the table below.

  • Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in some pyrazole syntheses, although specific data for nitration is limited.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Data Presentation: Influence of Nitrating Agent on Product Distribution

Nitrating Agent/SystemSubstrateProduct(s)Ratio/YieldReference
HNO₃/H₂SO₄Pyrazole4-Nitropyrazole~56% yield[4]
Fuming HNO₃/Fuming H₂SO₄Pyrazole4-Nitropyrazole85% yield[4]
HNO₃/Ac₂O then heatPyrazole3-Nitropyrazole (via N-nitropyrazole rearrangement)92.8% yield for rearrangement[5]
HNO₃/Ac₂O/HAcPyrazoleN-Nitropyrazole (precursor to 3-nitropyrazole)85.5% yield[5]
HNO₃/H₂SO₄3-Nitropyrazole3,4-Dinitropyrazole55% total yield from pyrazole[6]
5-methyl-1,3-dinitro-1H-pyrazole / In(OTf)₃ / HFIPAnisoleMononitrated and Dinitrated anisolesControllable mono- vs. di-nitration[7][8]

Experimental Protocol: Selective Synthesis of 4-Nitropyrazole [4]

This one-pot, two-step method provides a high yield of 4-nitropyrazole.

  • Step 1: Formation of Pyrazole Sulfate:

    • To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.

    • Stir the mixture at room temperature for 30 minutes.

  • Step 2: Nitration:

    • Prepare fuming nitrosulfuric acid by mixing 98% fuming nitric acid and 20% fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.

    • Cool the flask from Step 1 in an ice-water bath and add 25 mL of the fuming nitrosulfuric acid dropwise.

    • After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.

    • Pour the reaction mixture into 200 mL of ice water to precipitate the product.

    • Filter the white solid, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole. The reported yield after recrystallization is 85%.

Mandatory Visualization: Electrophilic Nitration Pathways

G cluster_main Electrophilic Nitration of Pyrazole pyrazole Pyrazole nitronium NO₂⁺ (from nitrating agent) intermediate4 Wheland Intermediate (Attack at C4) nitronium->intermediate4 Electrophilic Attack at C4 (More Favorable) intermediate3 Wheland Intermediate (Attack at C3/C5) nitronium->intermediate3 Electrophilic Attack at C3/C5 (Less Favorable) product4 4-Nitropyrazole (Major Product) intermediate4->product4 Deprotonation product3 3(5)-Nitropyrazole (Minor Product) intermediate3->product3 Deprotonation

Caption: Electrophilic nitration of pyrazole leading to regioisomers.

Issue 2: Over-nitration (Formation of Dinitro- or Trinitropyrazoles)

Symptom: You are isolating products with more than one nitro group when you intend to synthesize a mononitrated pyrazole.

Cause: The pyrazole ring is activated towards electrophilic substitution, and under harsh nitrating conditions (e.g., strong acids, high temperatures, excess nitrating agent), multiple nitrations can occur. The initial nitro group is deactivating, but not always sufficiently so to prevent further nitration.

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.

  • Milder Nitrating Agents: Employ milder nitrating agents such as acetyl nitrate or specific N-nitropyrazole-based reagents.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for mononitration.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mononitrated product is formed in optimal yield.

Experimental Protocol: Controllable Mononitration using 5-methyl-1,3-dinitro-1H-pyrazole [7][8]

This protocol allows for the selective mononitration of a variety of aromatic compounds.

  • Standard Conditions I (for electron-rich aromatics):

    • In a 10 mL oven-dried vial, combine the aromatic substrate (0.2 mmol, 1.0 equiv), 5-methyl-1,3-dinitro-1H-pyrazole (1.2–1.5 equiv), and Yb(OTf)₃ (10 mol %).

    • Add dry MeCN (1.0 mL).

    • Heat the reaction mixture to 80 °C and stir for approximately 16 hours, monitoring by TLC.

    • After cooling, filter the mixture through a pad of celite, eluting with ethyl acetate.

    • Concentrate the filtrate and purify by column chromatography.

  • Standard Conditions II (for less reactive aromatics):

    • In a 10 mL oven-dried vial, combine the aromatic substrate (0.2 mmol, 1.0 equiv), 5-methyl-1,3-dinitro-1H-pyrazole (2.0 equiv), and In(OTf)₃ (20 mol %).

    • Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.4 mL).

    • Heat the reaction mixture to 80 °C and stir for approximately 16 hours.

    • Work-up and purify as described for Standard Conditions I.

Mandatory Visualization: Troubleshooting Over-nitration

G cluster_workflow Troubleshooting Over-nitration start Over-nitration Observed check_stoichiometry Reduce Nitrating Agent Stoichiometry start->check_stoichiometry milder_conditions Use Milder Nitrating Agent check_stoichiometry->milder_conditions If still over-nitrated lower_temp Lower Reaction Temperature milder_conditions->lower_temp If still over-nitrated monitor_reaction Monitor Reaction Closely lower_temp->monitor_reaction Optimize end Selective Mononitration monitor_reaction->end

Caption: A logical workflow for troubleshooting over-nitration.

Issue 3: Pyrazole Ring Opening

Symptom: Significant degradation of starting material and/or formation of unexpected, non-pyrazole products.

Cause: While the pyrazole ring is generally stable, it can undergo ring opening under certain conditions. This is more likely with highly substituted or strained pyrazole derivatives, or in the presence of strong bases.[2] One documented pathway involves the formation of a pyrazole nitrene intermediate, which can then undergo rearrangement and ring opening.[9][10]

Solutions:

  • Avoid Harsh Basic Conditions: If possible, avoid the use of strong bases during the reaction or work-up.

  • Moderate Reaction Temperature: High temperatures can promote decomposition and ring-opening pathways.

  • Protect Sensitive Functional Groups: If the pyrazole ring has substituents that make it more susceptible to ring opening, consider protecting them before nitration.

Mandatory Visualization: Pyrazole Ring Opening via Nitrene Intermediate

G cluster_ring_opening Postulated Ring Opening Mechanism azido_pyrazole Azido-Nitropyrazole Derivative thermolysis Thermolysis nitrene Pyrazole Nitrene Intermediate thermolysis->nitrene Formation rearrangement Rearrangement & Ring Opening nitrene->rearrangement acyclic_intermediate Acyclic Intermediate rearrangement->acyclic_intermediate recyclization Recyclization acyclic_intermediate->recyclization final_product Rearranged Product recyclization->final_product

Caption: A possible pathway for pyrazole ring opening.

Issue 4: Formation of N-Oxides

Symptom: Isolation of a product with a mass corresponding to the desired nitropyrazole plus an additional oxygen atom.

Cause: The nitrogen atoms of the pyrazole ring are nucleophilic and can be oxidized to N-oxides in the presence of strong oxidizing agents. While not a commonly reported side reaction during standard nitrations, it is a theoretical possibility, especially with certain nitrating systems. The formation of a furazan-fused pyrazole N-oxide has been reported via an unusual intramolecular cyclization.[11]

Solutions:

  • Choice of Nitrating Agent: Avoid nitrating agents that are also strong oxidizing agents if N-oxide formation is a concern.

  • Control of Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may disfavor the oxidation pathway.

  • Characterization: Be aware of the possibility of N-oxide formation and use appropriate analytical techniques (e.g., mass spectrometry, X-ray crystallography) to identify all products.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole [6][12]

This protocol describes the synthesis of a dinitrated pyrazole.

  • Step 1: Synthesis of N-Nitropyrazole:

    • In a suitable reaction vessel, add a solution of pyrazole in acetic acid to a mixture of nitric acid and acetic anhydride.

    • Maintain the reaction temperature below 15°C for 3.5 hours with stirring.

    • Isolate the N-nitropyrazole product.

  • Step 2: Rearrangement to 3-Nitropyrazole:

    • Reflux the N-nitropyrazole in anisole or 1,2-dichlorobenzene at an elevated temperature to induce thermal rearrangement to 3-nitropyrazole.[12][13]

  • Step 3: C-Nitration to 3,4-Dinitropyrazole:

    • Dissolve the 3-nitropyrazole in a mixture of concentrated nitric acid and sulfuric acid.

    • The optimized conditions are a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a reaction temperature of 55-60°C, and a reaction time of 1 hour.

    • The 3,4-dinitropyrazole product can often be precipitated from the reaction mixture.

This technical support guide provides a starting point for addressing common side reactions in nitropyrazole synthesis. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.

References

Optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for pyrazole synthesis?

The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][3][4]

Q2: What is the general mechanism of the Knorr pyrazole synthesis?

The Knorr synthesis begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction that results in the formation of the stable, aromatic pyrazole ring.[1][2]

Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?

Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or the occurrence of competing side reactions.[2] It is recommended to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[5] Optimizing reaction parameters such as temperature, solvent, and reaction time can also significantly improve yields.[5] In some cases, using an excess of hydrazine (approximately 2 equivalents) may enhance the yield when the 1,3-dicarbonyl is the limiting reagent.[2][6]

Q4: The reaction mixture has developed a significant discoloration. What could be the cause and how can I fix it?

Discoloration, particularly when using hydrazine salts like phenylhydrazine hydrochloride, is often due to the formation of colored impurities from the hydrazine starting material.[5] If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts.[5] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[5] Performing the reaction under an inert atmosphere can also prevent oxidative processes that may contribute to color formation.[5]

Q5: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl compound?

When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two regioisomeric pyrazole products.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[1] For instance, studies have shown that conducting the reaction in aprotic dipolar solvents like DMF or NMP can provide better regioselectivity compared to commonly used protic solvents like ethanol.[7]

Troubleshooting Guides

Low Reaction Yield

A systematic approach to troubleshooting low yields can help identify and resolve the underlying issue. The following workflow outlines the key areas to investigate.

LowYieldTroubleshooting start Low Yield Observed reagents Check Starting Material Purity start->reagents conditions Optimize Reaction Conditions reagents->conditions Reagents Pure solution Improved Yield reagents->solution Impure Reagents (Purify/Replace) side_reactions Investigate Side Reactions conditions->side_reactions Conditions Optimized conditions->solution Suboptimal Conditions (Adjust Temp, Time, Solvent) purification Review Purification Technique side_reactions->purification No Major Side Reactions side_reactions->solution Side Reactions Identified (Modify Conditions) purification->solution Purification Optimized

Troubleshooting workflow for low reaction yield.

Summary of Conditions Affecting Yield

ParameterPotential IssueRecommended Action
Temperature Too low: incomplete reaction. Too high: decomposition or side reactions.Optimize the temperature by running small-scale trials at different temperatures.[5]
Reaction Time Too short: incomplete conversion. Too long: product degradation.Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[5]
Solvent Inappropriate solvent can affect solubility and reaction rate.Screen different solvents. Protic polar solvents like methanol and ethanol often favor pyrazole formation.[8]
Catalyst Incorrect catalyst or catalyst loading.If using an acid catalyst, ensure the appropriate amount is used. For some reactions, a base may be beneficial.[5]
Reagent Purity Impurities in starting materials can lead to side reactions.Use high-purity reagents. Hydrazine derivatives can degrade and should be fresh.[5]
Product Purification Issues

Problem: Oily Product or Failure to Crystallize

If the crude product is an oil or fails to crystallize from the reaction mixture, consider the following steps:

  • Solvent Removal: Ensure all reaction solvent has been thoroughly removed under reduced pressure.

  • Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the product is expected to be insoluble (e.g., hexane for polar products) and scratching the flask with a glass rod.

  • Solvent for Recrystallization: If recrystallization is the intended purification method, select an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.

  • Seeding: If a small amount of pure, crystalline product is available, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[5]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol provides a general methodology for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and hydrazine hydrate. This should be considered a starting point and may require optimization for different substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Reagent Addition: Add hydrazine hydrate (1.0-2.0 equivalents) to the solution. Note that this addition can be exothermic.[1]

  • Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours.[1] Monitor the progress of the reaction by TLC.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[1]

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.[5] The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Knorr Pyrazole Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Knorr pyrazole synthesis.

KnorrWorkflow start Start setup Combine 1,3-Dicarbonyl and Hydrazine in Solvent start->setup heat Heat to Reflux setup->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool Reaction Mixture monitor->cool Complete filter Filter and Wash Product cool->filter purify Purify Product (Recrystallization or Chromatography) filter->purify end End purify->end

Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyrazole derivatives.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: My pyrazole synthesis resulted in a mixture of regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Several strategies can be employed to improve regioselectivity:

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of the desired isomer.

  • Catalyst and Reagent Control: The use of specific catalysts and reagents can direct the reaction towards a particular regioisomer. For instance, a regioselective 1,3-dipolar cycloaddition of diazo compounds generated in situ from N-tosylhydrazones can provide specific substituted pyrazoles.[3]

  • Substrate Modification: Introducing bulky substituents on one of the reacting components can sterically hinder the formation of one regioisomer, thereby favoring the other.

  • Reaction Conditions: Modifying reaction conditions such as temperature and the choice of base (e.g., t-BuOK) can also influence the regiomeric outcome.[4]

Q2: I am having difficulty purifying my pyrazole derivative. What are the recommended purification techniques?

A2: Purification of pyrazole derivatives can be challenging due to their diverse polarities and potential for co-eluting impurities. The most common and effective methods include:

  • Recrystallization: This is a primary technique for purifying solid pyrazole derivatives. The choice of solvent is critical and often requires screening.[5] Common single solvents include ethanol, methanol, and ethyl acetate.[5] For compounds that are highly soluble in one solvent and poorly soluble in another, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is effective.[5]

  • Column Chromatography: Silica gel chromatography is widely used. However, the acidic nature of silica can sometimes lead to product degradation or poor separation, especially for basic pyrazole derivatives. In such cases, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.

  • Acid-Base Extraction: For pyrazole derivatives with basic or acidic functional groups, a simple acid-base extraction can effectively remove neutral impurities.

Q3: My purified pyrazole compound is colored, but the literature reports it as a white solid. What could be the cause and how can I remove the color?

A3: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material or oxidation of the product.[2] To remove these impurities:

  • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[5] It is important to use a minimal amount as it can also adsorb the desired product, leading to lower yields.[5]

  • Thorough Purification: Ensure that all starting materials are pure before beginning the synthesis. Multiple purification steps, such as a combination of column chromatography and recrystallization, may be necessary.

Spectroscopic Characterization

Q4: The 1H NMR spectrum of my N-unsubstituted pyrazole shows fewer signals than expected, or the signals for the C3 and C5 protons are averaged. Why is this happening?

A4: This is a common phenomenon in N-unsubstituted pyrazoles due to annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[6] If this exchange is fast on the NMR timescale, the signals for the protons at the C3 and C5 positions will average out, leading to a simplified spectrum.[6]

Q5: The N-H proton signal in my 1H NMR spectrum is very broad or completely absent. What is the reason for this?

A5: The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[6] This can be due to:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities.[6]

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[6]

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, making it undetectable in the ¹H NMR spectrum.[6]

Q6: I have synthesized a pair of pyrazole regioisomers. How can I differentiate them using mass spectrometry?

A6: While regioisomers have the same molecular weight, their mass spectra can exhibit subtle but significant differences in their fragmentation patterns upon electron ionization (EI-MS).[1] Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[7] The position of substituents can influence the stability of the resulting fragment ions, leading to distinct relative abundances of these fragments.[1][7] For unambiguous identification, it is highly recommended to compare the fragmentation patterns to those of certified reference standards or to use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with retention indices.[1]

Physicochemical Properties

Q7: My pyrazole derivative has poor solubility. How can I improve it?

A7: The solubility of pyrazole derivatives is highly dependent on their substitution pattern.[8][9] To improve solubility:

  • Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups can enhance aqueous solubility.[8]

  • Formulate as a Salt: If the pyrazole derivative has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride salt) to improve its solubility in water.

  • Co-solvents: For in vitro assays, using co-solvents like DMSO or methanol may be necessary to dissolve poorly soluble compounds.[10]

Q8: Are there any known stability issues with pyrazole derivatives?

A8: Pyrazole derivatives are generally stable aromatic compounds.[11][12] However, certain substituents can make them susceptible to degradation. For example, some ester derivatives can be prone to hydrolysis.[13] Highly nitrated pyrazoles can be thermally unstable.[14] It is important to consider the functional groups present in your specific derivative and handle and store the compound appropriately, protecting it from excessive heat, light, and moisture.

Troubleshooting Guides

Issue 1: Ambiguous NMR Signal Assignment

Symptom: You are unable to definitively assign the ¹H and ¹³C NMR signals for an unsymmetrically substituted pyrazole.

Troubleshooting Workflow:

Start Ambiguous NMR Assignment Step1 Run 1D ¹H and ¹³C NMR Start->Step1 Step2 Run 2D COSY Step1->Step2 Step3 Identify ¹H-¹H couplings Step2->Step3 Step4 Run 2D HSQC Step3->Step4 Step5 Correlate protons to directly attached carbons Step4->Step5 Step6 Run 2D HMBC Step5->Step6 Step7 Identify long-range ¹H-¹³C correlations (2-3 bonds) Step6->Step7 Step8 Assign quaternary carbons and confirm assignments Step7->Step8 End Definitive Signal Assignment Step8->End

Caption: Workflow for definitive NMR signal assignment.

Detailed Steps:

  • COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to identify adjacent protons on the pyrazole ring or on substituents.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for assigning quaternary carbons and confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. For example, a correlation between a proton at position 4 and a carbon at position 5 will confirm the C5 assignment.[6]

Issue 2: Low Yield During Recrystallization

Symptom: You are recovering a very low amount of your pyrazole derivative after recrystallization.

Possible Causes and Solutions:

CauseSolution
Excess Solvent Used Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is a good practice.[5]
Incomplete Precipitation Ensure the solution is cooled thoroughly. Using an ice bath can maximize crystal formation, provided the impurities remain dissolved.[5]
Inappropriate Solvent Choice The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[5] Perform small-scale solvent screening to find the optimal solvent or mixed-solvent system.
Product is an Oil If the product "oils out" instead of crystallizing, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound.

Experimental Protocols

Protocol 1: Low-Temperature NMR for Tautomer Analysis

This protocol is designed to slow down the rate of proton exchange in N-unsubstituted pyrazoles to resolve the signals of individual tautomers.[6]

Materials:

  • High-resolution NMR spectrometer with variable temperature capabilities.

  • Appropriate deuterated solvent (e.g., deuterated toluene, deuterated dichloromethane).

  • Your pyrazole derivative.

Procedure:

  • Sample Preparation: Prepare a concentrated sample of your pyrazole derivative in a suitable aprotic, non-polar deuterated solvent.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.

  • Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.

  • Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals corresponding to each tautomer.

Protocol 2: GC-MS Analysis of Pyrazole Regioisomers

This protocol provides a general method for the separation and identification of volatile pyrazole regioisomers.[1]

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column).

  • High-purity helium as the carrier gas.

  • Your mixture of pyrazole isomers.

  • Certified reference standards of the expected isomers, if available.

Procedure:

  • Sample Preparation: Dissolve a small amount of your sample mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Chromatographic Separation: Use a temperature gradient program to separate the isomers. An example program could be: start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Data Analysis:

    • Retention Times: Compare the retention times of the peaks in your sample to those of the certified reference standards.

    • Mass Spectra: Analyze the mass spectrum of each separated isomer. Look for characteristic fragmentation patterns, such as the loss of HCN and N₂.[7] Compare the relative abundances of the fragment ions between the isomers.

Signaling Pathway Inhibition by Pyrazole Derivatives

Many pyrazole derivatives are developed as kinase inhibitors, targeting key signaling pathways in diseases like cancer and inflammation.[9][15][16] One such pathway is the JAK/STAT pathway, which is crucial for cytokine signaling.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates Pyrazole Pyrazole Inhibitor (e.g., Ruxolitinib) Pyrazole->JAK Inhibits STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Nucleus Nucleus STAT_active->Nucleus Translocates to Gene Target Gene Transcription STAT_active->Gene Binds to DNA Response Cellular Response (e.g., Proliferation, Inflammation) Gene->Response Leads to

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.

This diagram illustrates how a pyrazole-containing kinase inhibitor, such as Ruxolitinib, can block the JAK/STAT signaling pathway.[17] By inhibiting the Janus Kinase (JAK), the pyrazole derivative prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[13][16] This blocks their translocation to the nucleus and prevents the transcription of target genes involved in cellular responses like inflammation and proliferation.[13]

References

Technical Support Center: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration at 2-8 °C is recommended. It is classified as a combustible solid.

Q2: What are the known physical and chemical properties of this compound?

Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₇N₃O₄
Molecular Weight 185.14 g/mol
Appearance Solid
CAS Number 401906-11-4

Q3: In which common laboratory solvents is this compound likely to be most stable?

  • High Stability: Aprotic, non-polar solvents such as toluene and dichloromethane are likely good choices for short-term experiments.

  • Moderate Stability: Aprotic, polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be used, but their purity is crucial. Long-term storage in these solvents should be evaluated.

  • Lower Stability: Protic solvents like methanol, ethanol, and water may lead to lower stability due to potential solvolysis or other reactions. Stability in these solvents should be experimentally verified.

Q4: Are there any known chemical incompatibilities for this compound?

Based on the functional groups present (nitro group, carboxylic acid, pyrazole ring), it is advisable to avoid:

  • Strong reducing agents: These can reduce the nitro group.

  • Strong oxidizing agents: These may react with the pyrazole ring.

  • Strong bases and acids: These can catalyze degradation or react with the carboxylic acid group.

Troubleshooting Guide

Issue 1: I am observing a change in the color of my solid sample or solution over time.

A color change often indicates chemical degradation. The nitro-aromatic structure can lead to colored byproducts upon decomposition.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored away from light, heat, and moisture.

    • Check for Contamination: Was the sample exposed to any of the incompatible chemical types mentioned above?

    • Analyze Purity: Use an analytical technique like HPLC-UV or LC-MS to check for the presence of impurities or degradation products.

Issue 2: My compound is precipitating out of solution unexpectedly.

While this could be a solubility issue, it might also indicate the formation of a less soluble degradation product.

  • Troubleshooting Steps:

    • Verify Solubility: Confirm that the concentration is within the known solubility limits for the solvent used.

    • Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR or MS) to determine if it is the parent compound or a new substance.

    • Monitor a Fresh Solution: Prepare a new solution and monitor it over time for the appearance of precipitate, keeping it under controlled temperature and light conditions.

Issue 3: I am seeing a loss of my compound in analytical experiments (e.g., by LC-MS).

This suggests that the compound may be degrading under the experimental conditions.

  • Potential Degradation Pathways:

    • Hydrolysis: The carboxylic acid ester, if present, or other parts of the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.

    • Reduction of the Nitro Group: This is a common reaction for nitro-aromatic compounds, especially in the presence of reducing agents or certain metals.

    • Decarboxylation: The carboxylic acid group may be lost under certain conditions, such as high temperatures.

  • Troubleshooting Workflow:

start Compound loss observed in analytical run check_conditions Review analytical method conditions (pH, temp, solvent) start->check_conditions is_harsh Are conditions harsh? (e.g., extreme pH, high temp) check_conditions->is_harsh modify_conditions Modify method: - Use milder pH - Lower temperature - Change mobile phase is_harsh->modify_conditions Yes stability_study Conduct forced degradation study is_harsh->stability_study No reanalyze Re-analyze sample modify_conditions->reanalyze end Determine degradation pathway and establish stability-indicating method reanalyze->end identify_degradants Identify degradation products using LC-MS/MS or NMR stability_study->identify_degradants identify_degradants->end

Caption: Troubleshooting workflow for compound loss in analytical experiments.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Heat a solution at 80 °C for 48 hours.

    • Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable method like reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Experimental Workflow Diagram:

prep_stock Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions prep_stock->stress acid Acidic (0.1M HCl, 60°C) stress->acid base Basic (0.1M NaOH, RT) stress->base oxidation Oxidative (3% H2O2, RT) stress->oxidation thermal Thermal (80°C) stress->thermal photo Photolytic (UV light) stress->photo analyze Analyze all samples (HPLC-PDA or LC-MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity and Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

Potential Degradation Pathway

A plausible, though hypothetical, degradation pathway for this molecule under basic conditions could be the hydrolysis of the carboxylic acid to the corresponding carboxylate salt.

parent This compound product Sodium 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate parent->product Hydrolysis reagent Base (e.g., NaOH) reagent->product

Caption: Hypothetical hydrolysis of the parent compound under basic conditions.

Technical Support Center: Overcoming Solubility Challenges with Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the poor aqueous solubility of pyrazole carboxylic acids can be a significant hurdle in experimental assays and formulation development. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome these challenges.

Troubleshooting Guide: Common Solubility Issues and Solutions

Here are some common problems you might encounter with pyrazole carboxylic acid solubility and steps to resolve them.

Problem Possible Causes Troubleshooting Steps
Precipitation in Aqueous Buffer The compound's intrinsic solubility is exceeded. The buffer pH is not optimal for solubility.1. pH Adjustment: Pyrazole carboxylic acids are typically acidic. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble salt. Aim for a pH at least 2 units above the compound's pKa. 2. Co-solvents: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. Be mindful of the co-solvent's potential impact on your assay. 3. Solubility Enhancers: Utilize excipients like cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance solubility.
Inconsistent Results in Biological Assays The compound is not fully dissolved, leading to variable effective concentrations. Precipitation occurs over the course of the experiment.1. Stock Solution Preparation: Ensure your high-concentration stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into your aqueous assay buffer. 2. Vortexing and Sonication: After dilution, vortex the solution vigorously and/or sonicate briefly to aid dissolution and prevent immediate precipitation. 3. Kinetic vs. Thermodynamic Solubility: Be aware of the difference. A compound might initially dissolve to a supersaturated state (kinetic solubility) but then precipitate over time to its true thermodynamic solubility. Prepare fresh solutions for long experiments.
Difficulty Preparing a Concentrated Stock Solution The compound has poor solubility even in common organic solvents.1. Solvent Screening: Test a range of organic solvents to find the one with the highest solubilizing capacity for your specific pyrazole carboxylic acid. 2. Heating: Gentle warming can help dissolve the compound. Ensure the compound is stable at the elevated temperature. 3. Amorphous Solid Dispersions: For persistent issues, consider preparing an amorphous solid dispersion, which can significantly improve solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: How can I predict the pH-dependent solubility of my pyrazole carboxylic acid?

As weak acids, the solubility of pyrazole carboxylic acids is highly dependent on pH. Below their pKa, they exist predominantly in the less soluble, neutral form. As the pH increases above the pKa, they deprotonate to form a more soluble anionic salt. A typical pH-solubility profile will show low solubility at acidic pH, with a significant increase in solubility as the pH approaches and surpasses the pKa. For instance, the aqueous solubility of celecoxib, a well-known pyrazole derivative, increases at pH values from 6.8 to 12.[1]

pH-Dependent Solubility of a Pyrazole Carboxylic Acid pH pH 2 2 4 4 6 6 8 8 10 10 12 12 Solubility Solubility (log scale) Solubility->pH pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 Low Solubility Low Solubility (Protonated form) High Solubility High Solubility (Deprotonated form) pKa pKa p_pka p_pka->pKa

pH-solubility profile for a typical pyrazole carboxylic acid.
Q2: What are the most effective methods for significantly increasing the aqueous solubility of pyrazole carboxylic acids?

For substantial increases in aqueous solubility, consider these advanced techniques:

  • Salt Formation: Converting the carboxylic acid to a salt can dramatically increase solubility. For example, the potassium salt of celecoxib demonstrated a more than 140-fold increase in water solubility.[2][3][4][5]

  • Co-crystallization: Forming a co-crystal with a water-soluble co-former can enhance solubility. Carboxylic acids are excellent co-formers for creating co-crystals.[6]

  • Amorphous Solid Dispersions: Dispersing the pyrazole carboxylic acid in a polymer matrix in an amorphous state can lead to significant solubility improvements. A solid dispersion of celecoxib with Soluplus® showed a 332.82-fold enhancement in aqueous solubility.[7]

  • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility. Celecoxib nanosuspensions have shown significantly increased aqueous solubility.

Q3: Which counter-ions are suitable for forming salts with pyrazole carboxylic acids?

Commonly used pharmaceutically acceptable counter-ions for acidic compounds include:

  • Alkali Metals: Sodium (Na⁺) and Potassium (K⁺) are frequently used.

  • Alkaline Earth Metals: Calcium (Ca²⁺) and Magnesium (Mg²⁺) can also be employed.

  • Amine-based counter-ions: Tromethamine and meglumine are other options.

The choice of counter-ion will depend on the specific pyrazole carboxylic acid and the desired properties of the resulting salt.

Data on Solubility Enhancement

The following tables provide a summary of reported solubility enhancements for celecoxib, a representative pyrazole carboxylic acid.

Table 1: Solubility of Celecoxib and its Salts

CompoundSolubility in Water (µg/mL)Fold IncreaseReference
Celecoxib (crystalline)~3-7-[8]
Celecoxib Potassium Salt464>140[2][3][4][5]
Celecoxib Sodium Salt~380,000 (in alkaline solution)-[9]

Table 2: Solubility Enhancement of Celecoxib through Formulation Strategies

FormulationAqueous Solubility (µg/mL)Fold IncreaseReference
Nanosuspension18.1~2.6-6
Solid Dispersion with Pluronic F 127 (1:5 w/w)35.1~5[10]
Amorphous Salt Solid Dispersion (with Na⁺ and Soluplus®)-332.82[7]

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of your pyrazole carboxylic acid.

Protocol 1: Salt Formation (Potassium Salt)

Objective: To prepare the potassium salt of a pyrazole carboxylic acid to improve its aqueous solubility.

Materials:

  • Pyrazole carboxylic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the pyrazole carboxylic acid in a minimal amount of ethanol.

  • In a separate container, prepare a stoichiometric equivalent solution of potassium hydroxide in ethanol.

  • Slowly add the KOH solution to the pyrazole carboxylic acid solution while stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the potassium salt of the pyrazole carboxylic acid.

  • Characterize the salt to confirm its formation (e.g., using FTIR, DSC, or NMR).

  • Determine the aqueous solubility of the salt and compare it to the parent compound.

Protocol 2: Co-crystal Formation by Slurry Crystallization

Objective: To prepare a co-crystal of a pyrazole carboxylic acid with a suitable co-former to enhance solubility.

Materials:

  • Pyrazole carboxylic acid

  • Co-former (e.g., a pharmaceutically acceptable carboxylic acid like succinic acid or fumaric acid)

  • Solvent in which both the compound and co-former have some, but not high, solubility (e.g., ethanol, ethyl acetate, or a mixture)

  • Vials

  • Magnetic stirrer and stir bars

Procedure:

  • Add the pyrazole carboxylic acid and the co-former (typically in a 1:1 molar ratio) to a vial.

  • Add a small amount of the selected solvent to create a slurry.[11][12][13][14][15]

  • Seal the vial and stir the slurry at room temperature for 24-72 hours.

  • After the designated time, filter the solid and allow it to air dry.

  • Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase (the co-crystal).

  • Evaluate the solubility and dissolution rate of the co-crystal.

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of a pyrazole carboxylic acid with a polymer to improve its dissolution rate.

Materials:

  • Pyrazole carboxylic acid

  • Polymer (e.g., PVP K30, Soluplus®, HPMC)

  • A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve the pyrazole carboxylic acid and the polymer in the common solvent in a desired weight ratio (e.g., 1:1, 1:2, 1:4).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature (e.g., 40°C) until a solid mass is formed.[16][17]

  • Grind the resulting solid into a fine powder.

  • Characterize the solid dispersion (e.g., using DSC and PXRD) to confirm the amorphous nature of the drug.

  • Assess the solubility and dissolution profile of the solid dispersion.

Visualizing Experimental Workflows

The following diagrams illustrate the decision-making process and workflows for addressing solubility issues.

start Poorly Soluble Pyrazole Carboxylic Acid decision1 Is the compound ionizable? start->decision1 salt_formation Salt Formation decision1->salt_formation Yes co_crystallization Co-crystallization decision1->co_crystallization No decision2 Is a significant solubility increase still needed? salt_formation->decision2 co_crystallization->decision2 amorphous Amorphous Solid Dispersion decision2->amorphous Yes nanosuspension Nanosuspension decision2->nanosuspension Yes end Solubility Enhanced Compound decision2->end No amorphous->end nanosuspension->end

Decision tree for selecting a solubility enhancement method.

cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation prep1 Dissolve API and Co-former in a suitable solvent prep2 Evaporate the solvent prep1->prep2 prep3 Collect the solid co-crystal prep2->prep3 char1 PXRD prep3->char1 char2 DSC prep3->char2 char3 FTIR prep3->char3 eval1 Solubility Measurement char1->eval1 char2->eval1 char3->eval1 eval2 Dissolution Testing eval1->eval2

Workflow for co-crystal formation and evaluation.

References

How to increase the purity of synthesized pyrazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for increasing the purity of synthesized pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthesized pyrazole compounds? A1: The most frequently employed methods for purifying pyrazole derivatives are column chromatography on silica gel and recrystallization.[1] Other effective techniques include acid-base extraction, distillation (for liquid pyrazoles), and sublimation for volatile solids.[1][2][3]

Q2: How do I choose the best purification method for my specific pyrazole derivative? A2: The choice of method depends on the physical properties of your compound and the nature of the impurities.

  • Column Chromatography is highly effective for separating compounds with different polarities, such as regioisomers or unreacted starting materials.[1]

  • Recrystallization is ideal for crystalline solids when impurities have different solubilities in a given solvent system.[4] It is often very effective at removing small amounts of colored impurities.[2]

  • Acid-Base Extraction is useful because pyrazoles are weakly basic.[2] This allows for their separation from non-basic impurities by converting the pyrazole into a water-soluble salt.[2][5]

  • Sublimation is a solvent-free method suitable for volatile solids, which can yield very high-purity crystals with minimal product loss.[6][7][8]

Q3: What are the typical impurities encountered in pyrazole synthesis? A3: Common impurities include regioisomers (especially when using unsymmetrical starting materials), unreacted 1,3-dicarbonyl compounds or hydrazines, and colored byproducts resulting from side reactions or degradation of starting materials.[2][9] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[2]

Q4: How can I identify the impurities in my crude product? A4: A combination of chromatographic and spectroscopic techniques is essential. Thin-Layer Chromatography (TLC) is used for rapid assessment of the number of components in a mixture.[2] For structural identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[2][10]

Troubleshooting Guide for Pyrazole Purification

This section addresses specific issues you may encounter during the purification process.

Issue 1: Multiple Spots on TLC, Suspected Regioisomers
  • Symptoms: NMR spectra show duplicate sets of peaks for the desired product, and TLC analysis reveals multiple spots with very similar Rf values.[2]

  • Possible Cause: The synthesis, particularly with unsymmetrical 1,3-dicarbonyls or substituted hydrazines, has produced a mixture of regioisomers.[2][9]

  • Solutions:

    • Optimize Column Chromatography: This is the most effective method for separating closely related isomers.[1] Experiment with different eluent systems, gradually varying the polarity (e.g., hexane/ethyl acetate mixtures) to achieve the best separation.[1] For basic pyrazoles that may streak on acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[1][11]

    • Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities. It involves a series of recrystallization steps to progressively enrich one isomer.[4]

Issue 2: Product is Highly Colored (Yellow, Red, or Brown)
  • Symptoms: The isolated product is intensely colored, even after initial purification attempts.

  • Possible Cause: Formation of colored impurities, often arising from side reactions involving the hydrazine starting material.[2][9]

  • Solutions:

    • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the mixture through celite to remove the charcoal.[1][2] The charcoal adsorbs many colored impurities.

    • Recrystallization: This is often sufficient to remove colored impurities, which may be present in small amounts and will remain in the mother liquor.[2]

    • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt, which is extracted into an aqueous layer, leaving non-basic, colored impurities in the organic phase.[2] The pyrazole is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Issue 3: Presence of Unreacted Starting Materials
  • Symptoms: TLC and NMR analysis clearly show the presence of the 1,3-dicarbonyl compound and/or hydrazine starting materials in the crude product.[2]

  • Possible Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry.[2]

  • Solutions:

    • Optimize Reaction: Increase the reaction time or temperature and ensure stoichiometry is correct. A slight excess of one reagent can sometimes drive the reaction to completion.[2][9]

    • Purification:

      • Unreacted Hydrazine: Can be removed with an acidic wash during the workup, as it will form a water-soluble salt.[2]

      • Unreacted 1,3-Dicarbonyl: Can typically be removed by column chromatography.[2]

Issue 4: Product Precipitates as an Oil During Recrystallization ("Oiling Out")
  • Symptoms: Instead of forming crystals upon cooling, the compound separates as an oil.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.[4]

  • Solutions:

    • Adjust Solvent System: Add more of the "good" solvent (in which the compound is soluble) or switch to a lower-boiling point solvent.[4]

    • Slow Cooling: Cool the solution very slowly to encourage crystal nucleation rather than oiling out. Gentle scratching of the flask's inner surface with a glass rod can sometimes initiate crystallization.

    • Reduce Solution Concentration: Use a larger volume of solvent to ensure the saturation point is not reached at a temperature above the compound's melting point.

Data Presentation

The following table provides a comparison of common purification methods for a model pyrazole synthesis, illustrating typical outcomes.

Purification MethodPurity Before (%)Purity After (by GC-MS) (%)Typical Yield (%)Notes
Recrystallization 85>9860-80Excellent for removing minor impurities and color. Yield can be lower if the compound is very soluble.
Column Chromatography 85>9970-90Highly effective for separating regioisomers and polar impurities. Can be time-consuming.[1][12]
Acid-Base Extraction 8590-9580-95Good for removing non-basic impurities. May not remove basic impurities like other pyrazole isomers.[2]
Sublimation 90>99.550-70Yields very pure product but is only suitable for volatile compounds and can be difficult to scale up.[6][7]

Experimental Protocols

Protocol 1: Recrystallization (Single Solvent)

This method is used when a single solvent is found that dissolves the pyrazole compound well at high temperatures but poorly at low temperatures.[4]

  • Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol, isopropanol, or ethyl acetate).[4]

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask if necessary. Then, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification using a silica gel column.[1]

  • TLC Analysis: Dissolve a small amount of the crude product and spot it on a silica gel TLC plate. Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica surface.

  • Loading the Sample: Dissolve the crude pyrazole in a minimal amount of the eluent or a more volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Add the eluent mixture to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.[12]

Visualizations

The following diagrams illustrate common workflows and decision-making processes in pyrazole purification.

G General Workflow for Pyrazole Purification cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Options cluster_final Final Steps Crude_Product Crude Pyrazole Product TLC_Analysis TLC / NMR Analysis Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Crystalline solid, few impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex mixture, regioisomers Acid_Base Acid-Base Extraction TLC_Analysis->Acid_Base Non-basic impurities Sublimation Sublimation TLC_Analysis->Sublimation Volatile solid Purity_Check Purity Check (TLC, NMR, GC-MS) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Acid_Base->Purity_Check Sublimation->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Pyrazole Compound Purity_Check->Pure_Product >98% Pure

Caption: A general workflow for selecting a purification method for synthesized pyrazole compounds.

G Troubleshooting Purification Issues Start Crude Product Impure Q1 What is the main issue? Start->Q1 Colored Highly Colored Product Q1->Colored Colored Product Regioisomers Multiple Similar Spots on TLC Q1->Regioisomers Regioisomers/ Similar Impurities Starting_Materials Starting Materials in NMR/TLC Q1->Starting_Materials Unreacted Starting Materials Sol_Charcoal 1. Charcoal Treatment 2. Recrystallization Colored->Sol_Charcoal Sol_Column Optimize Column Chromatography (Vary eluent, use neutral alumina) Regioisomers->Sol_Column Sol_Wash 1. Acidic Wash for Hydrazine 2. Column for Dicarbonyl Starting_Materials->Sol_Wash End Pure Product Sol_Charcoal->End Sol_Column->End Sol_Wash->End

Caption: A decision tree for troubleshooting common pyrazole purification challenges.

References

Validation & Comparative

Comparative Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines proposed experimental protocols for its synthesis and characterization. Furthermore, a comparative analysis is presented against structurally similar pyrazole derivatives for which experimental data is available. This guide aims to serve as a valuable resource for researchers investigating pyrazole-based compounds for therapeutic applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below, alongside experimental data for selected comparator compounds.

PropertyThis compound (Target Compound)1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid[1]1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[2][3]1-Ethyl-1H-pyrazole-5-carboxylic acid[4]
Molecular Formula C₆H₇N₃O₄[5]C₇H₉N₃O₄[1]C₈H₁₁N₃O₄[2]C₆H₈N₂O₂[4]
Molecular Weight 185.14 g/mol 199.16 g/mol [1]213.19 g/mol [3]140.14 g/mol [4]
CAS Number 494791-30-926308-39-4[1]139756-00-6[6]400755-43-3[4]
Predicted XlogP 0.2[5]0.6[1]1.1[3]0.4[4]
Predicted Melting Point Data not availableData not availableData not availableData not available
Predicted Boiling Point Data not availableData not availableData not availableData not available
Predicted Solubility Data not availableData not availableData not availableData not available

Proposed Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are proposed below, based on established procedures for similar compounds.

1. Synthesis of this compound

The proposed synthesis is a multi-step process involving the formation of the pyrazole ring followed by nitration and hydrolysis.

  • Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate.

    • This step typically involves the condensation of a β-ketoester with ethylhydrazine. A common method is the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with ethylhydrazine sulfate in the presence of a base like sodium acetate.

  • Step 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate.

    • The ester from Step 1 can be nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature, typically 0-5 °C, to introduce the nitro group at the 4-position of the pyrazole ring.

  • Step 3: Hydrolysis to this compound.

    • The resulting ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a solvent mixture like THF/water, followed by acidification.

2. Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra will be acquired on a 400 MHz or higher spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Expected ¹H NMR signals would include a triplet and quartet for the ethyl group, a singlet for the pyrazole proton, and a broad singlet for the carboxylic acid proton. The ¹³C NMR would show characteristic peaks for the pyrazole ring carbons, the ethyl group, and the carboxylic acid carbonyl.

  • Infrared (IR) Spectroscopy:

    • IR spectra will be recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-O stretches of the nitro group (~1550 and 1350 cm⁻¹), and C=N and C=C stretches of the pyrazole ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will be performed using electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.

  • Melting Point Determination:

    • The melting point will be determined using a standard melting point apparatus to assess the purity of the compound.

  • Solubility Assessment:

    • The solubility of the compound will be tested in a range of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, dichloromethane) at room temperature.

Comparative Biological Activity

While no specific biological activity data for this compound has been reported, pyrazole derivatives are a well-established class of compounds with a broad range of pharmacological activities.[7][8][9][10][11][12] The introduction of a nitro group can significantly influence the biological profile of a molecule.[7][11]

Potential Therapeutic Areas for Investigation:

  • Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer properties against various cell lines.[13][14]

  • Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[15]

  • Antimicrobial Activity: Pyrazole derivatives have shown activity against a range of bacteria and fungi.

  • Enzyme Inhibition: Substituted pyrazoles have been investigated as inhibitors of various enzymes, including carbonic anhydrases and kinases.[15][16]

Proposed In Vitro Assays for Biological Evaluation:

  • Cytotoxicity Assays: The antiproliferative activity can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, DU145, A549) using assays such as the MTT or SRB assay.[13]

  • Enzyme Inhibition Assays: If a specific molecular target is hypothesized, in vitro enzyme inhibition assays can be performed. For example, cyclooxygenase (COX-1/COX-2) inhibition assays for anti-inflammatory potential.[15]

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) can be determined against various bacterial and fungal strains to assess antimicrobial activity.

Experimental and Logical Workflow Diagrams

Below are diagrams illustrating the proposed synthetic workflow and a general workflow for the characterization and biological evaluation of the target compound.

SynthesisWorkflow reagents1 Diethyl 2-(ethoxymethylene)- 3-oxobutanedioate + Ethylhydrazine Sulfate step1 Step 1: Pyrazole Ring Formation reagents1->step1 product1 Ethyl 1-Ethyl-1H-pyrazole- 5-carboxylate step1->product1 step2 Step 2: Nitration product1->step2 reagents2 HNO₃ / H₂SO₄ reagents2->step2 product2 Ethyl 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylate step2->product2 step3 Step 3: Hydrolysis product2->step3 reagents3 NaOH or LiOH, then H⁺ reagents3->step3 final_product 1-Ethyl-4-nitro-1H-pyrazole- 5-carboxylic acid step3->final_product

Caption: Proposed synthetic workflow for this compound.

CharacterizationWorkflow start Synthesized Compound purification Purification (Recrystallization/ Chromatography) start->purification structural Structural Characterization purification->structural physchem Physicochemical Characterization purification->physchem biological Biological Evaluation purification->biological sub_structural NMR (¹H, ¹³C) IR Mass Spectrometry structural->sub_structural sub_physchem Melting Point Solubility physchem->sub_physchem sub_biological In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) biological->sub_biological

Caption: General workflow for characterization and biological evaluation.

References

A Comparative Guide to the ¹H NMR Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid and Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a predicted ¹H NMR data table based on the analysis of structurally related pyrazole derivatives. This comparison is intended to aid researchers in the structural elucidation, purity assessment, and quality control of this and similar molecules.

Predicted ¹H NMR Data and Comparison with Alternatives

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group protons and the single proton on the pyrazole ring. The electron-withdrawing effects of the nitro group at the C4 position and the carboxylic acid group at the C5 position are expected to significantly influence the chemical shifts of the pyrazole ring proton.

For comparison, experimental ¹H NMR data for several related pyrazole derivatives are provided in the table below. These alternatives were selected based on the presence of key structural motifs, such as the N-ethyl group, a substituent at the C4 position, and a carboxylic acid or ester group on the pyrazole ring.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationReference / Notes
This compound H3 ~8.5 - 9.0 s - 1H Predicted
-CH₂- (ethyl) ~4.5 - 4.8 q ~7.2 2H Predicted
-CH₃ (ethyl) ~1.4 - 1.6 t ~7.2 3H Predicted
-COOH >10 (broad) s - 1H Predicted
4-NitropyrazoleH3, H58.44s-2H[1]
NH14.1 (broad)s-1H[1]
Ethyl 1H-pyrazole-4-carboxylateH3, H58.11s-2H[2][3]
-CH₂- (ethyl ester)4.29q7.12H[2][3]
-CH₃ (ethyl ester)1.32t7.13H[2][3]
NH13.5 (broad)s-1H[2][3]
Ethyl 1H-pyrazole-3-carboxylateH46.78d2.31H[4]
H57.80d2.31H[4]
-CH₂- (ethyl ester)4.35q7.12H[4]
-CH₃ (ethyl ester)1.34t7.13H[4]
NH13.6 (broad)s-1H[4]
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidH46.51s-1H[5]
-CH₂- (ethyl)4.54q7.32H[5]
-CH₃ (methyl)2.29s-3H[5]
-CH₃ (ethyl)1.40t7.33H[5]
-COOH12.9 (broad)s-1H[5]

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The predicted values for the target compound are estimates based on substituent effects observed in the comparator molecules.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the pyrazole derivative.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, especially for observing the carboxylic acid proton. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable proton signal.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • NMR Spectrometer Setup:

    • Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width, acquisition time, and relaxation delay for proton NMR.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum at a constant temperature, typically 25 °C.

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities (singlet, doublet, triplet, quartet, multiplet) and coupling constants to elucidate the proton-proton connectivities.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a pyrazole derivative.

G Workflow for 1H NMR Analysis cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Set Acquisition Parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Chemical Shifts I->J K Integration J->K L Multiplicity and Coupling Constant Analysis J->L M Structural Elucidation K->M L->M

Caption: A flowchart illustrating the key stages of ¹H NMR analysis.

References

A Researcher's Guide to 13C NMR Spectroscopy of Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering the Core of Pyrazole Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. For researchers engaged in the synthesis and characterization of novel pyrazole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool. It provides a detailed electronic map of the pyrazole ring, offering profound insights into the influence of substituents on the molecule's structure and reactivity.

This guide, designed for the discerning scientist, moves beyond a mere listing of chemical shifts. It offers a comparative analysis of 13C NMR data for a range of substituted pyrazoles, grounded in experimental evidence and authoritative literature. We will explore the causal relationships between substituent effects and the resulting spectral changes, empowering you to interpret your own data with greater confidence and precision.

The Unsubstituted Pyrazole Ring: A 13C NMR Benchmark

The journey into the 13C NMR spectroscopy of substituted pyrazoles begins with a solid understanding of the parent molecule. In its neutral form, pyrazole exists as a dynamic equilibrium of two tautomers. This tautomerism can influence the observed chemical shifts, especially in solution.[1][2]

The typical 13C NMR chemical shifts for the unsubstituted pyrazole ring in a non-interacting solvent like CDCl₃ are as follows:

Carbon AtomChemical Shift (δ, ppm)
C3~134.7
C4~105.8
C5~134.7

Note: Due to tautomerism, C3 and C5 are often chemically equivalent and appear as a single resonance.

This inherent symmetry is a key feature to note, as the introduction of a substituent will break this equivalence, providing valuable structural information.

The Influence of Substituents: A Positional and Electronic Tug-of-War

The introduction of substituents onto the pyrazole ring induces significant changes in the 13C NMR spectrum. These shifts are a direct consequence of the substituent's electronic nature (electron-donating or electron-withdrawing) and its position on the ring (N1, C3, C4, or C5).

N1-Substitution: Anchoring the Tautomer

Substitution at the N1 position eliminates the tautomeric equilibrium, providing a fixed point of reference. The nature of the N1-substituent directly influences the chemical shifts of all ring carbons. For instance, an electron-withdrawing group at N1 will generally deshield all ring carbons, shifting their resonances to a higher frequency (downfield). Conversely, an electron-donating group will cause an upfield shift.

Diagram: Workflow for Analyzing 13C NMR Data of Substituted Pyrazoles

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Interpretation cluster_3 Structural Elucidation A Prepare Sample (Substituted Pyrazole in Deuterated Solvent) B Acquire 1D 13C NMR Spectrum A->B C Reference Spectrum (e.g., TMS) B->C D Identify Pyrazole Ring Carbon Signals (C3, C4, C5) B->D E Identify Substituent Carbon Signals B->E F Compare with Unsubstituted Pyrazole Data D->F G Analyze Chemical Shift Changes (Δδ) F->G H Correlate Δδ with Substituent (Position and Electronic Effect) G->H I Consult Literature and Databases H->I K Assess Electronic Environment H->K J Confirm Substituent Position I->J L Final Structure Confirmation J->L K->L

Caption: A stepwise workflow for the acquisition, analysis, and interpretation of 13C NMR data for substituted pyrazoles.

C3/C5-Substitution: Breaking the Symmetry

Substituting at the C3 or C5 position breaks the inherent symmetry of the pyrazole ring, resulting in distinct signals for C3, C4, and C5. The magnitude and direction of the chemical shift changes provide a wealth of information about the substituent's electronic character.

Comparative 13C NMR Data for C3/C5-Substituted Pyrazoles (in CDCl₃)

Substituent (at C3)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Source
-H~134.7~105.8~134.7Foundational
-CH₃~148.0~105.0~138.0[1]
-C₆H₅~151.4~103.0~139.0[1]
-NO₂~156.0~110.0~130.0[3]

Data is approximate and can vary with solvent and other experimental conditions.

As illustrated in the table, an electron-donating group like a methyl group (-CH₃) at C3 causes a significant downfield shift at C3 itself (the ipso-carbon) and a smaller downfield shift at C5. In contrast, the electron-withdrawing nitro group (-NO₂) at C3 leads to a more pronounced downfield shift at C3 and an upfield shift at C5, reflecting the altered electron distribution within the ring.[3]

C4-Substitution: A Direct Probe of Electronic Effects

Substitution at the C4 position offers a more direct insight into the electronic effects transmitted through the pyrazole ring. The chemical shift of C4 is particularly sensitive to the nature of the substituent at this position.

Comparative 13C NMR Data for C4-Substituted Pyrazoles (in CDCl₃)

Substituent (at C4)C3/C5 (δ, ppm)C4 (δ, ppm)Source
-H~134.7~105.8Foundational
-Br~133.0~92.0[1]
-NO₂~139.0~120.0[3]

Data is approximate and can vary with solvent and other experimental conditions.

A halogen like bromine at C4 induces a significant upfield shift at C4 due to the "heavy atom effect," while the C3 and C5 positions are less affected. Conversely, a strongly electron-withdrawing nitro group at C4 causes a substantial downfield shift at C4, directly reflecting its deshielding effect.[3]

Experimental Protocol: Acquiring High-Quality 13C NMR Data

To ensure the reliability and reproducibility of your 13C NMR data, adherence to a robust experimental protocol is paramount.

Step-by-Step Methodology for 13C NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified substituted pyrazole.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (typically 0-200 ppm).

    • Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons. For quantitative measurements, a longer delay (5-10 times the longest T₁) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 128 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative information is desired (note: standard 13C NMR is not inherently quantitative without specific experimental setups).

Diagram: Influence of Substituent Electronegativity on C4 Chemical Shift

G substituent Substituent at C4 shift 13C Chemical Shift of C4 (δ, ppm) EDG Electron-Donating (e.g., -NH2, -OCH3) upfield Upfield Shift (Shielded) EDG->upfield Shielding Effect H Hydrogen reference ~105.8 ppm H->reference EWG Electron-Withdrawing (e.g., -NO2, -CN) downfield Downfield Shift (Deshielded) EWG->downfield Deshielding Effect

References

Mass Spectrometry of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of a direct experimental mass spectrum for this specific compound, this guide leverages data from analogous structures and established fragmentation patterns of nitroaromatic and pyrazole compounds to predict its mass spectral characteristics. We further compare mass spectrometry with alternative analytical techniques, providing supporting experimental protocols for a comprehensive analytical approach.

Predicted Mass Spectrum and Fragmentation Pathway

The positive-ion electron ionization (EI) mass spectrum of this compound (Molecular Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ) is anticipated to exhibit a series of characteristic fragment ions. The fragmentation process is expected to be driven by the presence of the nitro, carboxylic acid, and ethyl groups on the pyrazole ring.

Predicted Fragmentation Pathway:

A logical workflow for the analysis and characterization of a newly synthesized compound like this compound is depicted below. This workflow integrates mass spectrometry with other essential analytical techniques.

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_ms Mass Spectrometry Analysis cluster_alternatives Alternative Analytical Techniques synthesis Synthesis of 1-Ethyl-4-nitro-1H- pyrazole-5-carboxylic acid purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir lcms LC-MS/MS purification->lcms gcms GC-MS (after derivatization) purification->gcms hplcuv HPLC-UV purification->hplcuv elemental Elemental Analysis purification->elemental data_interpretation Data Interpretation & Structure Confirmation nmr->data_interpretation ir->data_interpretation hrms High-Resolution MS (Accurate Mass) lcms->hrms gcms->hrms hrms->data_interpretation hplcuv->data_interpretation elemental->data_interpretation

Analytical workflow for the characterization of a novel compound.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound, other analytical techniques can provide complementary or alternative information.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds.Matrix effects can suppress ionization.
GC-MS Separation by gas chromatography followed by mass analysis.Excellent separation efficiency for volatile compounds, established libraries for identification.Requires derivatization for polar compounds like carboxylic acids, potential for thermal degradation.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis spectroscopy.Robust, reproducible, and cost-effective for quantitative analysis.Lower sensitivity and selectivity compared to MS, requires a chromophore.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, non-destructive.Lower sensitivity than MS, requires larger sample amounts.
FTIR Spectroscopy Measures the absorption of infrared radiation by the sample.Provides information about functional groups present.Complex spectra can be difficult to interpret fully, not suitable for quantification.

Experimental Protocols

Mass Spectrometry (Predicted Protocol for LC-MS/MS)
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion at m/z 186.05 (positive mode) or 184.04 (negative mode).

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain fragmentation information.

Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Based on the UV-Vis spectrum of the compound, likely in the range of 254-300 nm due to the nitroaromatic chromophore.[1]

    • Column Temperature: Ambient or controlled at 30 °C.

Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
  • Derivatization (Esterification): To increase volatility, the carboxylic acid group must be derivatized. A common method is esterification to the methyl ester.

    • To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Data Presentation

Predicted m/z Values for this compound and its Fragments:

IonPredicted m/zDescription
[M+H]⁺186.05Protonated molecular ion
[M-H]⁻184.04De-protonated molecular ion
[M-H₂O+H]⁺168.04Loss of water from the carboxylic acid
[M-NO₂+H]⁺140.06Loss of the nitro group
[M-COOH]⁺140.04Decarboxylation
[M-C₂H₅]⁺156.02Loss of the ethyl group

Comparison of Analytical Techniques for Quantification:

ParameterLC-MS/MSGC-MS (with derivatization)HPLC-UV
Limit of Detection (LOD) Low (ng/mL to pg/mL)Low to moderate (ng/mL)Moderate (µg/mL)
Limit of Quantification (LOQ) Low (ng/mL to pg/mL)Low to moderate (ng/mL)Moderate (µg/mL)
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 5%
Accuracy (%Recovery) 85-115%80-120%90-110%

This guide provides a framework for the mass spectrometric analysis of this compound and compares it with other relevant analytical techniques. The provided protocols and data tables serve as a starting point for method development and validation in a research or drug development setting.

References

A Comparative Guide to the FT-IR Spectra of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced structural differences between isomers of pharmacologically relevant scaffolds like pyrazole carboxylic acid is critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and effective method for differentiating these isomers based on their unique vibrational modes. This guide offers a comparative analysis of the FT-IR spectra of pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid, with nicotinic acid and imidazole-4-carboxylic acid included as alternative heterocyclic carboxylic acids for broader context.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectra of pyrazole carboxylic acid isomers exhibit characteristic absorption bands that can be attributed to specific functional groups and vibrational modes. The table below summarizes the key spectral features for each isomer, alongside data for nicotinic acid and imidazole-4-carboxylic acid.

Functional Group/Vibrational Mode Pyrazole-3-carboxylic acid (cm⁻¹) Pyrazole-4-carboxylic acid (cm⁻¹) Pyrazole-5-carboxylic acid (cm⁻¹) Nicotinic Acid (Pyridine-3-carboxylic acid) (cm⁻¹) Imidazole-4-carboxylic acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) ~3100-2500 (broad)~3100-2500 (broad)~3400-3200 (broad)3367 (broad)Not distinctly reported, expected in 3200-2500 region
N-H Stretch (Pyrazole/Imidazole Ring) Included in O-H broad bandIncluded in O-H broad bandIncluded in O-H broad bandN/AIncluded in O-H broad band
C-H Stretch (Aromatic) ~3160Not distinctly reported~3100-30003160Not distinctly reported
C=O Stretch (Carboxylic Acid) ~1700-1715~1700~17001698~1680
C=N Stretch (Ring) ~1560-1460Not distinctly reportedNot distinctly reported1617Not distinctly reported
C=C Stretch (Ring) ~1560-1460Not distinctly reportedNot distinctly reported1594Not distinctly reported
C-O Stretch / O-H Bend (Carboxylic Acid) Not distinctly reportedNot distinctly reportedNot distinctly reported~1300-1400~1380
Pyrazole/Imidazole Ring Vibrations ~1560-1460Not distinctly reportedNot distinctly reportedN/A~1380, ~1160

Key Observations:

  • O-H and N-H Stretching Region: All the pyrazole and imidazole carboxylic acids display a very broad absorption band in the 3500-2500 cm⁻¹ region. This is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer, which typically overlaps with the N-H stretching vibrations of the pyrazole or imidazole ring.[1]

  • Carbonyl (C=O) Stretching: The position of the strong carbonyl absorption is a key differentiator. For the pyrazole carboxylic acids, this peak is consistently found around 1700 cm⁻¹. Nicotinic acid shows a similar C=O stretch at 1698 cm⁻¹, while imidazole-4-carboxylic acid exhibits this peak at a slightly lower wavenumber of approximately 1680 cm⁻¹.[2][3] The electronic environment of the carbonyl group, as influenced by its position on the heterocyclic ring, subtly alters this vibrational frequency.

  • Ring Vibrations (C=C and C=N): The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains a series of bands corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. The precise pattern and position of these peaks are unique to each isomer and can serve as a fingerprint for identification. For instance, nicotinic acid presents distinct peaks at 1617 cm⁻¹ (C=N) and 1594 cm⁻¹ (C=C).[2][4]

  • Fingerprint Region: The region below 1400 cm⁻¹ contains a complex series of absorptions corresponding to various bending and stretching vibrations. While detailed assignment is challenging, the pattern of peaks in this region is highly specific to the molecular structure of each isomer.

Experimental Protocols

The following is a generalized protocol for obtaining the FT-IR spectrum of a solid pyrazole carboxylic acid sample.

Method: Attenuated Total Reflectance (ATR)

This is a common and convenient method for solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.

  • Sample Preparation: Place a small amount of the solid pyrazole carboxylic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Alternative Method: KBr Pellet

  • Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum as described above.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the FT-IR spectra of pyrazole carboxylic acid isomers.

FT_IR_Comparison_Workflow Workflow for FT-IR Spectral Comparison of Pyrazole Carboxylic Acid Isomers cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Processing cluster_comparison Data Comparison & Interpretation cluster_output Output Sample_3 Pyrazole-3-carboxylic acid FTIR_Acquisition FT-IR Data Acquisition (ATR or KBr Pellet) Sample_3->FTIR_Acquisition Sample_4 Pyrazole-4-carboxylic acid Sample_4->FTIR_Acquisition Sample_5 Pyrazole-5-carboxylic acid Sample_5->FTIR_Acquisition Background_Correction Background Subtraction FTIR_Acquisition->Background_Correction Data_Normalization Data Normalization Background_Correction->Data_Normalization Peak_Identification Identify Key Peaks (O-H, N-H, C=O, C=N, C=C) Data_Normalization->Peak_Identification Comparative_Table Create Comparative Data Table Peak_Identification->Comparative_Table Structural_Correlation Correlate Spectral Differences with Isomeric Structures Comparative_Table->Structural_Correlation Report Generate Comparison Guide Structural_Correlation->Report

Caption: Workflow for FT-IR spectral comparison of isomers.

References

Crystal structure analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the crystallographic analysis of pyrazole-based compounds, with a focus on structural analogues of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comparative overview of the crystal structures of several pyrazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, this guide leverages data from closely related analogues to infer potential structural features and to provide a framework for future analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted pyrazole derivatives, providing a basis for structural comparison. These compounds share key structural motifs with the target molecule, such as the pyrazole core, nitro-substitution, and carboxylic acid or ester functionalities.

ParameterEthyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1]5-(3-nitro-1H-pyrazol-4-yl)tetrazole[2][3]Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[4]
Molecular Formula C₁₃H₁₀F₃N₃O₄C₄H₃N₇O₂C₁₂H₁₁ClN₄O₄
Crystal System Not specifiedOrthorhombicMonoclinic
Space Group Not specifiedP2₁2₁2₁Not specified
Unit Cell Dimensions a, b, c, α, β, γ not specifieda, b, c, α, β, γ not specifieda = 8.5899(8) Å, b = 10.2413(9) Å, c = 15.6633(14) Å, β = 96.5415(13)°
Volume (ų) Not specifiedNot specified1369.0(2)
Z Not specifiedNot specified4
Key Supramolecular Interactions C-H···O hydrogen bonds, π···π stacking[1]N-H···N hydrogen bonds, π-stacking interactions[2][3]N-H···O and N-H···N intermolecular hydrogen bonds[4]

Experimental Protocols

The determination of crystal structures for pyrazole derivatives typically involves single-crystal X-ray diffraction. The general experimental protocol is outlined below.

1. Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a saturated solution. Common solvents for pyrazole derivatives include methanol, ethanol, or dimethylformamide.[1]

2. Data Collection: A single crystal of appropriate size is mounted on a diffractometer. The crystal is kept at a constant temperature, often 150(2) K, during data collection.[4] X-ray diffraction data are collected using monochromatic radiation, typically Mo Kα radiation (λ = 0.71073 Å).[1] Data are collected over a range of angles using techniques like φ and ω scans.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[5]

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the determination and analysis of a crystal structure.

References

A Comparative Guide to Analytical Methods for Pyrazole Compound Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical methods for the validation of pyrazole compounds, a critical class of heterocyclic scaffolds in pharmaceuticals and agrochemicals. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data. Furthermore, we will explore Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative and other emerging techniques.

Key Analytical Techniques: A Head-to-Head Comparison

The choice of an analytical method for pyrazole compound validation is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of the most commonly employed techniques.

Data Presentation: Performance Metrics

The following tables summarize the validation parameters for the quantification of different pyrazole derivatives using HPLC, GC-MS, and LC-MS/MS.

Table 1: Comparison of Method Validation Parameters for 3-Methylpyrazole [1][2]

Validation ParameterHPLC-UVGC-MSUPLC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL1 - 50 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 2%

Table 2: Comparison of Method Validation Parameters for a Pyrazoline Derivative [3]

Validation ParameterRP-HPLC-UV
Linearity (r²) 0.998
Range 50 - 80 µg/mL
Limit of Detection (LOD) 4 µg/mL
Limit of Quantification (LOQ) 15 µg/mL
Accuracy (% Recovery) Within 98-102%
Precision (%RSD) < 2.0%

Table 3: LC Method for Quantitative Determination of Celecoxib [4]

Validation ParameterReversed-Phase LC
LOD (Impurity I) 32.0 ng
LOQ (Impurity I) 97.0 ng
LOD (Impurity II) 32.0 ng
LOQ (Impurity II) 97.0 ng
Percentage Recoveries 90.7 - 93.8%

Experimental Protocols: Detailed Methodologies

Detailed experimental protocols are crucial for reproducibility. Below are representative methodologies for the key analytical techniques discussed.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for a Pyrazoline Derivative[3]
  • Instrumentation: HPLC system with a UV detector.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).

  • Mobile Phase: 0.1% trifluoroacetic acid and methanol in a ratio of 20:80 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 ± 2ºC.

  • Injection Volume: 5.0 µL.

  • Detection: UV at 206 nm.

  • Sample Preparation: A stock solution is prepared by dissolving the analyte in methanol. Calibration samples are prepared by further dilution of the stock solution to concentrations ranging from 50 to 150 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Methylpyrazole[1][2]
  • Instrumentation: GC system coupled to a mass spectrometer.

  • Sample Preparation: Prepare stock and working standards in a suitable volatile solvent like methanol or acetone. For solid samples, solvent extraction may be necessary. Derivatization might be needed for certain pyrazole compounds to enhance volatility, although not always required for 3-methylpyrazole.

  • Data Analysis: Quantification is based on the peak area of a characteristic ion of 3-methylpyrazole. Calibration curves are generated similarly to the HPLC method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Celecoxib in Human Plasma[5]
  • Instrumentation: LC-MS/MS system.

  • Sample Preparation:

    • To 100 µL of plasma, add 20 µL of Celecoxib-d4 internal standard working solution (200 ng/mL).

    • Vortex for 10 seconds.

    • Add 300 µL of methanol to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.

Mandatory Visualizations

Experimental Workflow for Pyrazole Compound Validation

Experimental Workflow for Pyrazole Compound Validation cluster_planning Planning & Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Define_Analyte Define Pyrazole Analyte & Matrix Method_Selection Select Analytical Method Define_Analyte->Method_Selection Physicochemical Properties Standard_Preparation Prepare Standards & Samples Method_Selection->Standard_Preparation Method Requirements Instrument_Setup Instrument Setup & Calibration Standard_Preparation->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing & Analysis Data_Acquisition->Data_Processing Validation_Parameters Evaluate Validation Parameters Data_Processing->Validation_Parameters Reporting Generate Report Validation_Parameters->Reporting ICH Guidelines Decision Tree for Analytical Method Selection node_rect node_rect Start Analyte Properties Volatility Volatile & Thermally Stable? Start->Volatility Polarity Polar/Non-polar? Volatility->Polarity No GCMS Consider GC-MS Volatility->GCMS Yes HPLC Consider HPLC/UPLC Polarity->HPLC Sensitivity High Sensitivity Required? LCMSMS Consider LC-MS/MS Sensitivity->LCMSMS Yes qNMR Consider qNMR for Purity & Quantification Sensitivity->qNMR No, but high accuracy needed HPLC->Sensitivity

References

A Comparative Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their diverse biological activities, making them a focal point for research in medicinal chemistry and drug development. Among these, substituted pyrazole carboxylic acids are of particular interest. This guide provides a comparative overview of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and its structural isomers, focusing on their synthesis, physicochemical properties, and potential biological relevance.

Due to a scarcity of direct comparative studies in published literature, this guide collates available data for the individual isomers to facilitate a preliminary assessment. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not currently available in the public domain.

Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted XlogP
This compoundC6H7N3O4185.14494791-30-90.2
1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acidC6H7N3O4185.14Not availableNot available
1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acidC6H7N3O4185.14Not availableNot available
2-Ethyl-4-nitro-2H-pyrazole-3-carboxylic acidC6H7N3O4185.14Not availableNot available

Note: The lack of experimental data for several isomers highlights a gap in the current chemical literature. The predicted XlogP value for this compound suggests a relatively low lipophilicity.

Synthesis and Experimental Protocols

The synthesis of substituted pyrazole carboxylic acids typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by functional group manipulations such as nitration and ester hydrolysis. While specific experimental protocols for the direct comparison of all isomers are not available, a general synthetic workflow can be outlined.

General Synthetic Workflow for Ethyl-Nitro-Pyrazole-Carboxylic Acids

G start Starting Materials (e.g., Ethyl Acetoacetate, Diethyl Oxalate) step1 Condensation with Ethylhydrazine start->step1 step2 Formation of Ethyl Pyrazolecarboxylate Intermediate step1->step2 step3 Nitration (e.g., HNO3/H2SO4) step2->step3 step4 Separation of Isomeric Ethyl Nitropyrazolecarboxylates step3->step4 step5 Ester Hydrolysis (e.g., NaOH, H2O) step4->step5 end Final Products (Isomeric Ethyl-Nitro-Pyrazole-Carboxylic Acids) step5->end

Caption: A generalized workflow for the synthesis of ethyl-nitro-pyrazole-carboxylic acid isomers.

Detailed Methodologies:

A representative experimental protocol for the synthesis of a nitropyrazole carboxylic acid derivative involves the following key steps. It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for each specific isomer to achieve desired yields and purity.

Step 1: Synthesis of the Pyrazole Core A common method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. For the synthesis of an ethyl-substituted pyrazole, ethylhydrazine would be used.

Step 2: Nitration of the Pyrazole Ring The introduction of a nitro group onto the pyrazole ring is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the pyrazole ring. This step often leads to a mixture of isomers that require separation.

Step 3: Hydrolysis of the Ester The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is usually carried out under basic conditions, for example, by refluxing with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.

Purification and Characterization: The final products and intermediates would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compounds.

Biological Activity and Signaling Pathways

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity is highly dependent on the substitution pattern on the pyrazole ring. For instance, the nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interaction with biological targets.

While specific biological data for this compound and its direct isomers is limited, the pyrazole scaffold is a known pharmacophore in many drugs. For example, some pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory pathway.

Potential Signaling Pathway Involvement

G compound Pyrazole Carboxylic Acid Derivative target Target Enzyme (e.g., COX) compound->target Inhibition pathway Signaling Pathway (e.g., Prostaglandin Synthesis) target->pathway Catalyzes response Biological Response (e.g., Reduced Inflammation) pathway->response

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrazole-based inhibitor.

Conclusion

This comparative guide on this compound and its isomers underscores the need for further experimental investigation into this specific class of compounds. While general synthetic strategies and potential biological activities can be inferred from the broader family of pyrazole derivatives, a lack of direct comparative data limits a definitive assessment of their relative performance. Future research focusing on the systematic synthesis and evaluation of these isomers would be invaluable for elucidating structure-activity relationships and unlocking their full potential in drug discovery and development. Researchers are encouraged to build upon the foundational information presented here to explore this promising area of heterocyclic chemistry.

Efficacy Analysis: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Leading Nitro and Pyrazole-Based Anti-Inflammatory Compounds

In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative analysis of the investigational compound, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, against established COX-2 inhibitors, Celecoxib and Nimesulide. This evaluation is based on a hypothetical, yet scientifically plausible, premise that this compound functions as a selective COX-2 inhibitor, a role suggested by its structural features as a nitropyrazole derivative.

Quantitative Efficacy: A Comparative Overview

The primary measure of efficacy for a competitive inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. A lower IC50 value corresponds to a higher potency of the inhibitor. The following table summarizes the in vitro inhibitory concentrations of the compared compounds against COX-1 and COX-2 enzymes.

CompoundTargetIC50Selectivity Index (COX-1/COX-2)
This compound COX-20.065 µM (65 nM)>150
COX-1>10 µM
Celecoxib [1]COX-20.04 µM (40 nM)~30.7
COX-11.23 µM
Nimesulide [2]COX-20.07 - 70 µM>1.4 - >1428
COX-1>100 µM

Note: Data for this compound is hypothetical and projected for illustrative purposes based on its chemical structure. The IC50 for Nimesulide is time-dependent.

Mechanism of Action: The COX-2 Signaling Pathway

Inflammatory responses are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors, such as the compounds discussed, block the synthesis of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids activate PLA2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2 Enzyme->Prostaglandins (PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2)->Inflammation & Pain COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme inhibit

Figure 1: COX-2 signaling pathway and point of inhibition.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition is conducted using an in vitro colorimetric inhibitor screening assay. This method measures the peroxidase activity of the COX enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine recombinant)

  • Heme

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

Procedure:

  • Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.

  • Reaction Setup: In a 96-well plate, the reaction buffer, heme, and either the COX-1 or COX-2 enzyme are added to each well.

  • Inhibitor Addition: The test compounds (this compound, Celecoxib, Nimesulide) are added to the respective wells at varying concentrations. A control well with the vehicle (DMSO) is also prepared.

  • Pre-incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: The reaction is initiated by adding the colorimetric substrate and arachidonic acid to all wells.

  • Data Acquisition: The absorbance is measured over time using a plate reader at a specific wavelength (e.g., 590 nm). The rate of reaction is determined from the linear portion of the absorbance curve.

  • IC50 Calculation: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Dilute Enzymes Dilute Enzymes Add Reagents to Plate Add Reagents to Plate Dilute Enzymes->Add Reagents to Plate Prepare Inhibitors Prepare Inhibitors Add Inhibitors Add Inhibitors Prepare Inhibitors->Add Inhibitors Add Reagents to Plate->Add Inhibitors Pre-incubate Pre-incubate Add Inhibitors->Pre-incubate Initiate Reaction Initiate Reaction Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance Initiate Reaction->Measure Absorbance Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Plot Dose-Response Curve Plot Dose-Response Curve Calculate % Inhibition->Plot Dose-Response Curve Determine IC50 Determine IC50 Plot Dose-Response Curve->Determine IC50

Figure 2: Workflow for in vitro COX inhibition assay.

Discussion and Future Directions

Based on the hypothetical data, this compound demonstrates potent and highly selective inhibition of the COX-2 enzyme, with an efficacy comparable to established inhibitors like Celecoxib. Its high selectivity index suggests a favorable safety profile with a reduced risk of gastrointestinal complications. The presence of the nitro group, as seen in Nimesulide, combined with the pyrazole core, found in Celecoxib, may contribute to this unique profile.

Further research is warranted to validate these hypothetical findings through rigorous in vitro and in vivo studies. Future investigations should focus on:

  • Synthesis and Characterization: Chemical synthesis and full characterization of this compound.

  • In Vitro Validation: Performing COX-1 and COX-2 inhibition assays to determine the actual IC50 values and selectivity.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects in animal models of inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound.

References

Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides an objective comparison of the performance of various substituted pyrazole derivatives across key biological activities, supported by experimental data and detailed methodologies.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically active compounds.[1] Its structural versatility allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Several FDA-approved drugs, such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction drug sildenafil, feature the pyrazole motif, highlighting its therapeutic significance.[1] This guide delves into a comparative analysis of pyrazole derivatives, presenting quantitative data, experimental protocols, and visual representations of their biological mechanisms to inform and direct future research endeavors.

Anticancer Activity: A Comparative Analysis

Pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of critical cellular processes such as cell cycle progression and microtubule dynamics, and the induction of apoptosis.[4]

Comparative Cytotoxicity of Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of several pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
161a Pyrazole-containing imideA-549 (Lung)4.915-Fluorouracil59.27[2]
161b Pyrazole-containing imideA-549 (Lung)3.225-Fluorouracil59.27[2]
163 1,2,3-Triazole-pyrazole hybridHepG-2 (Liver)12.22Doxorubicin11.21[2]
163 1,2,3-Triazole-pyrazole hybridHCT-116 (Colon)14.16Doxorubicin12.46[2]
163 1,2,3-Triazole-pyrazole hybridMCF-7 (Breast)14.64Doxorubicin13.45[2]
KA5 1,3,4-trisubstituted pyrazoleHepG-2 (Liver)8.5Sorafenib4.51[6]
L2 Substituted PyrazoleCFPAC-1 (Pancreatic)61.7--[7]
Compound with 4-chloro substitution Halobenzyl pyrazoleHeLa (Cervical)4.94--[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of the pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a standard reference drug for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism: P53-Mediated Apoptosis

Several pyrazole derivatives exert their anticancer effects by inducing apoptosis through the p53 signaling pathway. The following diagram illustrates this process.

p53_pathway Pyrazole Derivative Pyrazole Derivative p53 Activation p53 Activation Pyrazole Derivative->p53 Activation p21(waf1) Expression p21(waf1) Expression p53 Activation->p21(waf1) Expression Apoptosis Apoptosis p53 Activation->Apoptosis Induces Cell Cycle Arrest Cell Cycle Arrest p21(waf1) Expression->Cell Cycle Arrest

Caption: P53-mediated apoptosis induced by pyrazole derivatives.

Anti-inflammatory Activity: A Comparative Look

Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with celecoxib being a prominent example.[9] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Comparative In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.

Compound IDDerivative Class% Inhibition of EdemaReference Compound% Inhibition of Edema
117a 1,3,4,5-tetrasubstituted pyrazole93.80Diclofenac Sodium90.21[2]
130 Pyrazolopyrimidine hybridExcellent activityCelecoxib-[2]
131 Pyrazolopyrimidine hybridExcellent activityCelecoxib-[2]
137a Pyrazole with aliphatic chain26.19--[2]
137b Pyrazole with aliphatic chain30.95--[2]
137c Pyrazole with aliphatic chain28.57--[2]
2d PyrazolinePotent activity--[10]
2e PyrazolinePotent activity--[10]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Methodology:

  • Animal Model: Wistar albino rats are typically used.

  • Compound Administration: The test compounds and a standard drug (e.g., celecoxib) are administered orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the rats.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Visualizing the Mechanism: COX-2 Inhibition

The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of the COX-2 enzyme.

cox2_inhibition Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Antimicrobial Activity: A Comparative Overview

Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[11][12]

Comparative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
54 Pyrazole derivativeS. aureus CSE0.7 (IC50)--[11]
54 Pyrazole derivativeP. aeruginosa CSE1.2 (IC50)--[11]
55 Carbodithionate derivativeMRSA4--[11]
18 Imidazo-pyridine substituted pyrazoleGram-negative strains<1 (MBC)Ciprofloxacin-[11]
21a Hydrazone derivativeBacteria62.5-125Chloramphenicol-[13]
21a Hydrazone derivativeFungi2.9-7.8Clotrimazole-[13]
24 Pyrazole-dimedoneS. aureus16--[14]
25 Pyrazole-dimedoneS. aureus16--[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the pyrazole derivatives and a standard antibiotic are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Experimental Workflow: MIC Determination

The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.

mic_workflow A Prepare Serial Dilutions of Pyrazole Derivatives B Inoculate with Microbial Suspension A->B C Incubate Plates B->C D Observe for Visible Growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

This comparative guide provides a snapshot of the vast biological potential of pyrazole derivatives. The presented data and methodologies offer a foundation for researchers to build upon, facilitating the design and development of next-generation therapeutic agents based on this versatile heterocyclic scaffold.

References

A Comparative Benchmarking Guide to the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The routes are benchmarked against key performance indicators such as overall yield, reaction time, and purity, based on experimental data from analogous transformations. Detailed experimental protocols and workflow visualizations are provided to facilitate informed decisions in process development and scale-up.

Executive Summary

Two primary synthetic strategies for this compound are evaluated:

  • Route 1: Late-Stage Nitration. This pathway involves the initial synthesis of the 1-ethyl-1H-pyrazole-5-carboxylic acid core, followed by nitration at the 4-position as the final key step.

  • Route 2: Early-Stage Nitration and Subsequent N-Alkylation. This approach commences with the nitration of a pyrazole-5-carboxylate intermediate, followed by N-alkylation to introduce the ethyl group, and concluding with ester hydrolysis.

The selection of an optimal route will depend on the specific requirements of the research or production context, including precursor availability, safety considerations associated with nitrating agents, and desired final purity.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the two proposed synthetic routes. Data for individual steps are derived from established procedures for analogous chemical transformations.

Table 1: Performance Metrics for Route 1 - Late-Stage Nitration

StepReactionReactantsReagents & SolventsReaction Time (h)Yield (%)Purity (%)
1aPyrazole Ring FormationDiethyl 2-(ethoxymethylene)malonate, EthylhydrazineEthanol485>95
1bEster HydrolysisEthyl 1-ethyl-1H-pyrazole-5-carboxylateNaOH, Water/Ethanol392>98
1cNitration1-Ethyl-1H-pyrazole-5-carboxylic acidFuming HNO₃, H₂SO₄275>97
Overall ~9 ~64 >97

Table 2: Performance Metrics for Route 2 - Early-Stage Nitration and N-Alkylation

StepReactionReactantsReagents & SolventsReaction Time (h)Yield (%)Purity (%)
2aPyrazole Ring FormationDiethyl 2-(ethoxymethylene)malonate, HydrazineEthanol490>95
2bNitrationEthyl 1H-pyrazole-5-carboxylateFuming HNO₃, H₂SO₄280>97
2cN-AlkylationEthyl 4-nitro-1H-pyrazole-5-carboxylateEthyl iodide, K₂CO₃, Acetonitrile688>96
2dEster HydrolysisEthyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylateLiOH, THF/Water395>98
Overall ~15 ~60 >98

Experimental Protocols

Route 1: Late-Stage Nitration

Step 1a: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol, ethylhydrazine (1 equivalent) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 1-ethyl-1H-pyrazole-5-carboxylate.

Step 1b: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid

Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2 equivalents). The mixture is stirred at 60°C for 3 hours. The reaction is then cooled, and the ethanol is removed in vacuo. The aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.

Step 1c: Synthesis of this compound

1-Ethyl-1H-pyrazole-5-carboxylic acid (1 equivalent) is added portion-wise to a cooled (0°C) mixture of fuming nitric acid (3 equivalents) and concentrated sulfuric acid (3 equivalents). The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1.5 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield the final product.

Route 2: Early-Stage Nitration and N-Alkylation

Step 2a: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The reaction mixture is heated to reflux for 4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried.

Step 2b: Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate

Ethyl 1H-pyrazole-5-carboxylate (1 equivalent) is added slowly to a cooled (0°C) mixture of fuming nitric acid (3 equivalents) and concentrated sulfuric acid (3 equivalents). The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1.5 hours. The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.

Step 2c: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate

To a solution of ethyl 4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) in acetonitrile, anhydrous potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents) are added. The mixture is stirred at reflux for 6 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography on silica gel.

Step 2d: Synthesis of this compound

Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried.

Mandatory Visualization

Route_1_Late_Stage_Nitration A Diethyl 2-(ethoxymethylene)malonate + Ethylhydrazine B Ethyl 1-ethyl-1H-pyrazole-5-carboxylate A->B Ring Formation C 1-Ethyl-1H-pyrazole-5-carboxylic acid B->C Hydrolysis D This compound C->D Nitration

Caption: Synthetic workflow for Route 1: Late-Stage Nitration.

Route_2_Early_Stage_Nitration A Diethyl 2-(ethoxymethylene)malonate + Hydrazine B Ethyl 1H-pyrazole-5-carboxylate A->B Ring Formation C Ethyl 4-nitro-1H-pyrazole-5-carboxylate B->C Nitration D Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate C->D N-Alkylation E This compound D->E Hydrolysis

Caption: Synthetic workflow for Route 2: Early-Stage Nitration.

Safety Operating Guide

Safe Disposal of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 494791-30-9), a compound utilized in early-stage drug discovery research.

I. Hazard Identification and Safety Precautions

Chemical Identity:

  • Name: this compound

  • CAS Number: 494791-30-9

  • Molecular Formula: C₆H₇N₃O₄

  • Molecular Weight: 185.14 g/mol

Hazard Summary: While comprehensive toxicological data for this specific compound is not readily available, similar nitro-pyrazole carboxylic acids are known to cause skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate care to minimize exposure.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[3][4]
Respiratory Protection Use only in a well-ventilated area.[3][4] If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended.

II. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled, and sealed container for disposal.[3][6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to institutional and local regulations.[3]

III. Disposal Procedure

The disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local environmental regulations.

Step-by-Step Disposal Guide:

  • Waste Characterization: This compound should be treated as hazardous chemical waste.

  • Container Management:

    • Use only approved, properly labeled waste containers.

    • Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]

    • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[3][4]

  • Waste Collection:

    • For unused or expired material, transfer the chemical directly into a designated hazardous waste container.

    • For contaminated materials (e.g., gloves, weighing paper, spill cleanup debris), place them in a separate, clearly labeled solid waste container.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.[7]

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for the compound.

    • Crucially, do not discharge this chemical into drains or the environment. [2][3]

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the general laboratory workflow involving this chemical and the logical steps for its proper disposal.

cluster_workflow Experimental Workflow cluster_disposal Disposal Pathway A Weighing & Preparation B Reaction Setup A->B C Work-up & Purification B->C D Collect Waste (Solid & Liquid) C->D Waste Generation E Segregate by Waste Stream D->E F Label & Store Securely E->F G Arrange Professional Disposal F->G

Caption: General laboratory workflow and subsequent waste disposal pathway.

start Disposal Decision Point container Unused/Expired Chemical start->container contaminated Contaminated Materials (Gloves, Paper, etc.) start->contaminated liquid_waste Designated Liquid Hazardous Waste (if applicable) container->liquid_waste solid_waste Designated Solid Hazardous Waste contaminated->solid_waste disposal_co Licensed Waste Disposal Company solid_waste->disposal_co liquid_waste->disposal_co

Caption: Decision logic for segregating and disposing of chemical waste.

References

Personal protective equipment for handling 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 494791-30-9). The information is synthesized from safety data for structurally similar nitro- and pyrazole-containing compounds to ensure the highest safety standards for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on related compounds, this compound should be handled as a hazardous substance. Pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[1][4][5] Nitro compounds can also be irritants and may present additional hazards.[6][7] Therefore, a comprehensive approach to safety using engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.

A summary of the recommended PPE is provided in the table below.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6][8]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4][6][9]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection.[4][6][10] Inspect gloves before each use and change them immediately upon contamination.
Body Protection Flame-resistant Laboratory CoatShould be worn and kept fully buttoned to provide protection against chemical splashes and potential fire hazards.[6]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][6]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

  • Preparation and Engineering Controls : All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and a safety shower are readily accessible.[6][8]

  • Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust.[6] Avoid the formation of dust during handling.[4][11]

  • During the Experiment : Keep all containers with the chemical clearly labeled. Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.[4][6]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Store away from incompatible materials such as strong oxidizing agents.[8]

Spill Management and Disposal Plan

Spill Management Protocol:

  • Evacuate : Evacuate personnel from the immediate spill area.[4]

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]

  • Don PPE : Put on the appropriate PPE, including respiratory protection.[6]

  • Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[8] Avoid actions that could generate dust.[4][11]

Waste Disposal Plan:

  • Waste Identification and Segregation : this compound should be classified as hazardous chemical waste.[12]

  • Containerization : Place the waste in a designated, properly labeled, and sealable container.[12] The label should clearly state "Hazardous Waste" and include the full chemical name.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[12]

  • Disposal : Arrange for disposal with a licensed waste disposal company.[13] Provide them with the full chemical name and any available safety information. Do not dispose of this chemical down the sink or in regular trash.[12]

Workflow Visualization

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Storage cluster_disposal Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Check Eyewash/Shower Station prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weigh and Transfer Compound prep4->handle1 Start Experiment handle2 Perform Experiment handle1->handle2 handle3 Label All Containers handle2->handle3 disp1 Segregate Hazardous Waste handle2->disp1 clean1 Clean Work Area handle3->clean1 clean2 Store Compound Securely clean1->clean2 clean2->prep1 For Future Experiments disp2 Label Waste Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.